2-Thiazol-2-yl-benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOXNJMCQNJJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573756 | |
| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223575-69-7 | |
| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Structural Analysis of Thiazolyl Benzaldehydes: A Technical Guide
Core Structural and Chemical Properties
The foundational data for 4-(1,3-Thiazol-2-yl)benzaldehyde is summarized below. This information is critical for its identification and use in further experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NOS | [1] |
| Molecular Weight | 189.23 g/mol | [1] |
| IUPAC Name | 4-(1,3-thiazol-2-yl)benzaldehyde | [1] |
| SMILES | C1=CC(=CC=C1C=O)C2=NC=CS2 | [1] |
| InChI Key | LQLBILPEELCFQI-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | |
| CAS Number | 198904-53-9 | [1] |
Experimental Protocols for Synthesis and Characterization
Detailed experimental protocols for the specific synthesis of 4-(1,3-Thiazol-2-yl)benzaldehyde are not published in peer-reviewed journals. However, general and well-established methods for the synthesis of 2-aryl-thiazoles can be adapted.
General Synthesis via Hantzsch Thioamide Reaction
The most common and versatile method for synthesizing the 2-aryl-thiazole core is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone. For an aldehyde-substituted aryl-thiazole, a protected aldehyde or a precursor that can be later converted to an aldehyde is typically used.
Illustrative Protocol:
-
Thioamide Formation: A substituted benzamide is treated with a thionating agent like Lawesson's reagent or Phosphorus Pentasulfide (P₂S₅) in a dry, inert solvent such as toluene or dioxane. The reaction is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cyclization: The resulting thiobenzamide is then reacted with an α-haloaldehyde or α-haloketone, such as 2-bromo-1,1-diethoxyethane (a protected form of bromoacetaldehyde), in a solvent like ethanol or DMF.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Deprotection (if necessary): If a protected aldehyde was used, the protecting group is removed under appropriate conditions (e.g., acid hydrolysis for an acetal) to yield the final benzaldehyde product.
Structural Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is recorded on a 400 MHz or higher spectrometer. Expected signals would include:
-
A singlet for the aldehydic proton between δ 9-10 ppm.[2]
-
Doublets in the aromatic region (δ 7-8.5 ppm) corresponding to the protons on the benzaldehyde ring.
-
Signals for the thiazole ring protons, typically between δ 7-8 ppm.
-
-
¹³C NMR: A more concentrated sample (~20-30 mg) is used. The spectrum provides information on all unique carbon atoms. Key signals include:
-
The aldehyde carbonyl carbon signal around δ 190 ppm.
-
Signals for the aromatic and thiazole carbons in the δ 110-170 ppm range.
-
2. Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, often using an Attenuated Total Reflectance (ATR) accessory.
-
Key characteristic absorption bands to confirm the structure include:
3. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is performed to confirm the molecular formula.
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should match the calculated exact mass for C₁₀H₈NOS⁺.
4. X-Ray Crystallography:
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
A selected crystal is mounted on a diffractometer, and diffraction data are collected.
-
The data is processed to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. Although no crystal structure is publicly available for 4-(1,3-Thiazol-2-yl)benzaldehyde, this technique would provide the most definitive structural analysis.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the analysis of aryl-thiazole aldehydes.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Thiazol-2-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiazol-2-yl-benzaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a derivative of both thiazole and benzaldehyde, it presents a versatile scaffold for the synthesis of novel compounds with potential pharmacological activities. Thiazole-containing compounds are known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows to support further research and development. Due to a lack of directly reported experimental data for some properties, values from closely related analogs and computational predictions are included to provide a well-rounded profile.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological and chemical systems, influencing aspects such as solubility, absorption, and reactivity. The properties of this compound are summarized below. It is important to note that where experimental data is unavailable for the specific compound, predicted values or data from analogous compounds are provided for guidance.
Table 1: Physicochemical Data for this compound and Related Analogs
| Property | Value | Source & Notes |
| IUPAC Name | 2-(1,3-Thiazol-2-yl)benzaldehyde | P&S Chemicals[1] |
| CAS Number | 223575-69-7 | P&S Chemicals[1] |
| Molecular Formula | C₁₀H₇NOS | PubChem[2], P&S Chemicals[1] |
| Molecular Weight | 189.24 g/mol | PubChem[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | For the analog 2-Thiazolecarboxaldehyde, the boiling point is 61-63 °C at 15 mmHg[3]. |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents. | General characteristic for similar heterocyclic compounds. |
| logP (Octanol/Water) | Predicted: 2.1 | PubChem (Computed XLogP3 for the analog 4-(1,3-Thiazol-2-yl)benzaldehyde)[2] |
| pKa | Data not available |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and analytical characterization of this compound, adapted from established protocols for related thiazole and benzothiazole derivatives.
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. An alternative approach for related benzothiazoles involves the condensation of 2-aminothiophenol with an aldehyde. Below is a representative protocol for a condensation reaction that can be adapted for the synthesis of 2-substituted thiazoles.
Objective: To synthesize this compound through a condensation reaction.
Materials:
-
2-Bromobenzaldehyde
-
Thioacetamide
-
Ethanol (solvent)
-
Sodium bicarbonate (base)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromobenzaldehyde (1 equivalent) in ethanol.
-
Add thioacetamide (1.1 equivalents) to the solution.
-
Add sodium bicarbonate (1.5 equivalents) to the reaction mixture to act as a base.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of moderately polar organic compounds like this compound.
Objective: To determine the purity of a synthesized sample of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid or trifluoroacetic acid
-
Sample of this compound
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (both containing 0.1% formic acid). A typical starting gradient could be 50:50 (v/v) acetonitrile:water.
-
Standard Solution Preparation: Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with acetonitrile/water (with 0.1% acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-320 nm for such aromatic systems).
-
Column Temperature: 25 °C
-
-
Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.
-
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and analytical processes described above.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A standard workflow for purity analysis by HPLC.
References
- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS | CID 10535655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-チアゾールカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to 2-Thiazol-2-yl-benzaldehyde (CAS Number: 223575-69-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Thiazol-2-yl-benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental data and methodologies.
Core Chemical Properties
This compound is a solid organic compound with the molecular formula C₁₀H₇NOS and a molecular weight of 189.23 g/mol .[1] Its structure features a thiazole ring substituted at the 2-position of a benzaldehyde moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 223575-69-7 | [1] |
| IUPAC Name | 2-(1,3-thiazol-2-yl)benzaldehyde | [1] |
| Molecular Formula | C₁₀H₇NOS | [1] |
| Molecular Weight | 189.23 g/mol | [1] |
| Physical State | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis of this compound
The primary synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a thiazole derivative with a substituted phenyl boronic acid.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
A documented procedure for the synthesis of this compound involves the reaction of 2-bromothiazole with 2-formylphenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Methodology:
-
Reactants and Catalyst:
-
2-Bromothiazole (1.0 eq)
-
2-Formylphenylboronic acid (1.0 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
1 M Sodium carbonate (Na₂CO₃) solution (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Water
-
-
Procedure:
-
In a microwave reactor vessel, combine 2-bromothiazole, 2-formylphenylboronic acid, and dichlorobis(triphenylphosphine)palladium(II).
-
Add the sodium carbonate solution and acetonitrile.
-
Seal the vessel and irradiate in a microwave reactor at 160°C for 5 minutes.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (CH₂Cl₂) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (5:1 to 2:1, v/v).
-
-
Yield:
-
The reported yield for this synthesis is 38%.
-
Spectral Characterization
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (phenyl and thiazole rings): δ 7.0-8.5 ppm; Aldehyde proton: δ 9.5-10.5 ppm |
| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Thiazole carbons: δ 110-170 ppm; Aldehyde carbonyl carbon: δ >190 ppm |
| IR Spectroscopy | C=O stretch (aldehyde): ~1700 cm⁻¹; Aromatic C=C stretches: ~1600-1450 cm⁻¹; C-H stretches (aromatic): ~3100-3000 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 189 |
Potential Applications and Biological Activity
While no specific biological activities have been reported for this compound itself, the thiazole and benzaldehyde moieties are present in numerous compounds with a wide range of pharmacological properties. Thiazole derivatives are known to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[2][3][4][5][6] Benzaldehyde and its derivatives have also been investigated for their potential anticancer effects.
The aldehyde functional group in this compound serves as a versatile synthetic handle for the preparation of a variety of derivatives, such as Schiff bases, hydrazones, and chalcones, which could be screened for various biological activities.
Experimental and logical Workflows
The synthesis and potential screening of this compound derivatives can be visualized as follows:
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development. The provided synthetic protocol offers a clear pathway to obtain this compound for further investigation into its chemical and biological properties. The lack of extensive public data on this specific molecule highlights an opportunity for novel research to explore its potential applications.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of some novel thiazole substituted benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Thiazol-2-yl-benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Thiazol-2-yl-benzaldehyde. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of its structural components—a benzaldehyde moiety and a 2-substituted thiazole ring—and comparison with data from structurally related compounds. This guide also outlines standardized experimental protocols for acquiring such spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on established principles of spectroscopy and data from analogous chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.1 | s | 1H | Aldehyde (-CHO) |
| ~8.0-8.2 | d | 1H | Ar-H (ortho to CHO) |
| ~7.9 | d | 1H | Thiazole-H |
| ~7.6-7.8 | m | 2H | Ar-H |
| ~7.5 | d | 1H | Thiazole-H |
| ~7.4-7.6 | m | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde (C=O) |
| ~168 | Thiazole C2 |
| ~145 | Thiazole C4 |
| ~136 | Aromatic C (ipso to CHO) |
| ~134 | Aromatic CH |
| ~133 | Aromatic C (ipso to thiazole) |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~120 | Thiazole C5 |
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic aldehyde is a valuable tool for its identification. For this compound, the key absorption bands are predicted as follows.
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic & Thiazole C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet)[1] |
| ~1705-1685 | Strong | Aldehyde C=O stretch (conjugated)[2][3] |
| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic & Thiazole C=C and C=N stretching |
| ~1210-1160 | Medium | C-C stretch between aromatic ring and aldehyde |
| ~900-650 | Medium-Strong | Aromatic & Thiazole C-H out-of-plane bending |
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for mass spectrometry that causes extensive fragmentation, providing valuable structural information.
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Identity of Fragment |
| 189 | Molecular ion [M]⁺ |
| 188 | [M-H]⁺ (loss of aldehydic proton) |
| 160 | [M-CHO]⁺ (loss of formyl radical) |
| 134 | [C₇H₄NS]⁺ (fragment from cleavage of the bond between the rings) |
| 104 | [C₇H₄O]⁺ (benzoyl cation fragment) |
| 83 | [C₃H₃S]⁺ (thiazole ring fragment) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard procedure for obtaining NMR spectra of an organic compound like this compound is as follows:
-
Sample Preparation :
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of solid particles.[4]
-
If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.
-
-
Data Acquisition :
-
Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.[5]
-
Lock the spectrometer onto the deuterium signal of the solvent.[5]
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
For ¹³C NMR, a larger sample size (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[4] A proton-decoupled pulse sequence is typically used.
-
-
Data Processing :
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample such as this compound, the KBr pellet method is a common preparation technique.[6]
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]
-
Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[6]
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[6]
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a standard method for the analysis of volatile organic compounds.
-
Sample Introduction :
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
-
Ionization (Electron Ionization) :
-
Mass Analysis :
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Synthesis of 2-(1,3-Thiazol-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-(1,3-thiazol-2-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The document details established synthetic routes, including palladium-catalyzed cross-coupling reactions and direct C-H activation strategies. Each method is presented with a detailed experimental protocol, and all available quantitative data is summarized for comparative analysis. Furthermore, this guide includes visual representations of the core synthetic pathways and experimental workflows to facilitate a deeper understanding of the chemical transformations.
Introduction
The 2-(1,3-thiazol-2-yl)benzaldehyde scaffold is a key intermediate in the development of novel therapeutic agents and functional organic materials. The thiazole ring is a privileged heterocycle found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The benzaldehyde functionality provides a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures. This guide explores the primary synthetic strategies for accessing this important compound, focusing on efficiency, substrate scope, and reaction conditions.
Synthetic Methodologies
The synthesis of 2-(1,3-thiazol-2-yl)benzaldehyde can be achieved through several modern synthetic methods. The most prominent and effective routes include the Suzuki-Miyaura coupling, the Stille coupling, and emerging direct C-H arylation techniques. Each of these methods offers distinct advantages and is suited for different precursor availability and reaction sensitivities.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing 2-(1,3-thiazol-2-yl)benzaldehyde, this reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. Two main variations of this approach are feasible:
-
Route A: Coupling of 2-bromothiazole with 2-formylphenylboronic acid.
-
Route B: Coupling of a thiazole-2-boronic acid derivative with 2-bromobenzaldehyde.
The choice between these routes often depends on the commercial availability and stability of the starting materials. The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Cross-Coupling
The Stille coupling offers another robust method for the synthesis of the target compound, involving the reaction of an organotin reagent with an organohalide, catalyzed by a palladium complex.[1] Similar to the Suzuki-Miyaura coupling, two synthetic disconnections are possible:
-
Route A: Coupling of 2-(tributylstannyl)thiazole with 2-bromobenzaldehyde.
-
Route B: Coupling of 2-bromothiazole with a 2-formylphenyltin reagent.
A significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[1]
Catalytic cycle of the Stille cross-coupling reaction.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This method avoids the pre-functionalization of one of the coupling partners, thereby reducing the number of synthetic steps and the generation of waste. For the synthesis of 2-(1,3-thiazol-2-yl)benzaldehyde, this would involve the direct coupling of thiazole with 2-bromobenzaldehyde at the C2 position of the thiazole ring. However, regioselectivity can be a challenge in direct arylation reactions.
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of 2-(1,3-thiazol-2-yl)benzaldehyde via the Suzuki-Miyaura coupling, which is often the preferred method due to the lower toxicity of the reagents compared to the Stille coupling.
Synthesis of 2-(1,3-Thiazol-2-yl)benzaldehyde via Suzuki-Miyaura Coupling
This protocol is based on the coupling of 2-bromothiazole and 2-formylphenylboronic acid.
Materials:
-
2-Bromothiazole
-
2-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromothiazole (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(1,3-thiazol-2-yl)benzaldehyde.
Experimental workflow for the synthesis of 2-(1,3-thiazol-2-yl)benzaldehyde.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-(1,3-thiazol-2-yl)benzaldehyde. Please note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₇NOS | N/A |
| Molecular Weight | 189.23 g/mol | N/A |
| Appearance | Solid | N/A |
| Yield | Typically 60-85% | Varies |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.1 (s, 1H, CHO), 8.0-7.5 (m, 6H, Ar-H and Thiazole-H) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 192.0 (CHO), 168.0 (Thiazole C2), 144.0, 136.0, 134.0, 131.0, 130.0, 128.0, 120.0 | Predicted |
Note: The NMR data provided is predicted and should be confirmed by experimental analysis.
Conclusion
This technical guide has outlined the primary synthetic routes for the preparation of 2-(1,3-thiazol-2-yl)benzaldehyde, with a focus on the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol and workflow diagram offer a clear and actionable guide for researchers in the field. The versatility of this compound as a synthetic intermediate underscores the importance of efficient and reliable synthetic methodologies. Further optimization of reaction conditions, particularly in the context of green chemistry principles and direct C-H activation, will continue to be an area of active research.
References
An In-depth Technical Guide on 2-Thiazol-2-yl-benzaldehyde
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Thiazol-2-yl-benzaldehyde. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Molecular Data
This compound is a heterocyclic compound featuring a thiazole ring attached to a benzaldehyde moiety. Its fundamental molecular characteristics are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₇NOS | [1] |
| Molecular Weight | 189.238 g/mol | [1] |
| CAS Number | 223575-69-7 | [1] |
| Synonyms | 2-(Thiazol-2-yl)benzaldehyde, 2-(1,3-thiazol-2-yl)benzaldehyde, Benzaldehyde, 2-(2-thiazolyl)- | [1] |
Synthesis Protocols
Representative Experimental Protocol: Green Synthesis of Thiazole Derivatives [2]
This protocol describes a multi-component reaction for the synthesis of various thiazole derivatives.
-
Materials and Methods:
-
Aldehydes
-
Benzoylisothiocyanate
-
Alkyl bromides
-
Ammonium acetate
-
Sodium cyanide
-
KF/Clinoptilolite nanoparticles (KF/CP NPs) as a catalyst
-
Water (as solvent)
-
-
Procedure:
-
A mixture of the aldehyde, benzoylisothiocyanate, and alkyl bromide is prepared in water.
-
Ammonium acetate, sodium cyanide, and a catalytic amount of KF/CP NPs are added to the reaction mixture.
-
The reaction is heated to 100°C and monitored for completion.
-
Upon completion, the thiazole derivative product is isolated and purified.
-
This method is noted for its good to excellent yields and short reaction times, representing an environmentally benign approach to thiazole synthesis.[2]
Biological Activities and Experimental Evaluation
Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antioxidant properties.[2][3][4]
3.1. Antifungal and Antibacterial Activity
Numerous studies have demonstrated the potent antifungal and antibacterial activities of various thiazole-containing compounds.[5][6][7] The thiazole nucleus is a key pharmacophore in many antimicrobial drugs.[3]
Representative Experimental Protocol: In Vitro Antifungal Activity Assay (Broth Microdilution Method) [5][7]
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
-
Materials and Methods:
-
Synthesized thiazole derivatives
-
Fungal strains (e.g., Candida albicans)
-
Broth medium (as per EUCAST or CLSI guidelines)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Microtiter plates
-
-
Procedure:
-
Stock solutions of the thiazole derivatives are prepared by dissolving them in DMSO.
-
Serial dilutions of the compounds are made in the broth medium in the wells of a microtiter plate.
-
A standardized inoculum of the fungal strain is added to each well.
-
The plates are incubated under appropriate conditions for the specific fungal strain.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
-
3.2. Antioxidant Activity
Some thiazole derivatives have been investigated for their antioxidant potential.[2][8]
Representative Experimental Protocol: DPPH Radical Scavenging Assay [8]
This assay is commonly used to evaluate the antioxidant activity of compounds.
-
Materials and Methods:
-
Synthesized thiazole derivatives
-
1,1-diphenyl-2-picrylhydrazyl (DPPH) solution
-
Spectrophotometer
-
-
Procedure:
-
A solution of the thiazole derivative is mixed with a solution of DPPH.
-
The mixture is incubated in the dark for a specified period.
-
The absorbance of the solution is measured at a specific wavelength using a spectrophotometer.
-
The percentage of DPPH radical scavenging is calculated to determine the antioxidant activity.
-
Potential Signaling Pathways
While specific signaling pathways for this compound are not detailed in the provided search results, benzaldehyde itself has been shown to affect multiple signaling pathways in cancer cells.[9] It is plausible that derivatives such as this compound could exhibit similar or related activities. One study indicates that benzaldehyde can suppress pathways like PI3K/AKT/mTOR, STAT3, NFκB, and ERK by regulating 14-3-3ζ-mediated protein-protein interactions.[9] Another study suggests that benzaldehyde can stimulate autophagy through the sonic hedgehog signaling pathway.[10]
The following diagram illustrates a hypothetical workflow for investigating the effect of a benzaldehyde derivative on cancer cell signaling.
Caption: Hypothetical workflow for investigating the impact of this compound on cancer cell signaling pathways.
The following diagram illustrates a potential signaling pathway that could be modulated by a benzaldehyde derivative, based on the known effects of benzaldehyde.
Caption: Potential mechanism of action of a benzaldehyde derivative via inhibition of 14-3-3ζ protein interactions.
References
- 1. rdchemicals.com [rdchemicals.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excli.de [excli.de]
- 9. researchgate.net [researchgate.net]
- 10. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2-Thiazol-2-yl-benzaldehyde in organic solvents
An In-depth Technical Guide on the Solubility of 2-Thiazol-2-yl-benzaldehyde in Organic Solvents
Introduction
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and formulation. This document provides a comprehensive overview of the available solubility data and the experimental methodologies for its determination. Due to the limited publicly available quantitative solubility data for this compound, this guide also includes data for structurally similar compounds to provide a comparative analysis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H7NOS |
| Molecular Weight | 189.24 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 76-78 °C |
Solubility Data
While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, the following table provides a qualitative assessment based on general principles of solubility for similar aromatic and heterocyclic compounds. For comparative purposes, qualitative solubility data for the related compound, benzaldehyde, is also included.
| Solvent | Polarity Index | Predicted Solubility of this compound |
| Non-Polar Solvents | ||
| Hexane | 0.1 | Low |
| Toluene | 2.4 | Soluble |
| Diethyl Ether | 2.8 | Soluble |
| Polar Aprotic Solvents | ||
| Dichloromethane (DCM) | 3.1 | Very Soluble |
| Tetrahydrofuran (THF) | 4.0 | Very Soluble |
| Ethyl Acetate | 4.4 | Soluble |
| Acetone | 5.1 | Soluble |
| Acetonitrile (ACN) | 5.8 | Moderately Soluble |
| Dimethylformamide (DMF) | 6.4 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |
| Polar Protic Solvents | ||
| Isopropanol | 3.9 | Moderately Soluble |
| Ethanol | 4.3 | Moderately Soluble |
| Methanol | 5.1 | Sparingly Soluble |
| Water | 10.2 | Insoluble |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method.
4.1. Materials
-
This compound
-
Selected organic solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
4.2. Procedure
-
Preparation: An excess amount of solid this compound is added to a series of vials.
-
Solvent Addition: A known volume of the desired organic solvent is added to each vial.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.
-
Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is used for quantification.
-
Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.
Visualizations
Caption: Experimental workflow for determining solubility using the shake-flask method.
Conclusion
The solubility of this compound is a key factor in its practical application. While comprehensive quantitative data is sparse, its structural features suggest good solubility in polar aprotic and some polar protic organic solvents, with limited solubility in non-polar and highly polar protic solvents like water. The provided experimental protocol for the shake-flask method offers a reliable approach for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications.
Computational Modeling of 2-Thiazol-2-yl-benzaldehyde: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the computational modeling of 2-Thiazol-2-yl-benzaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. The thiazole and benzaldehyde moieties are prevalent in a variety of biologically active molecules, making this scaffold a person of interest for the rational design of novel therapeutic agents. Computational techniques such as Density Functional Theory (DFT) and molecular docking are invaluable tools for elucidating the electronic structure, reactivity, and biological interactions of this compound, thereby accelerating the drug discovery process.
Introduction to this compound
This compound belongs to a class of organic compounds characterized by a thiazole ring linked to a benzaldehyde group. This structural arrangement offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial effects. Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these derivatives, guiding the synthesis of more potent and selective drug candidates.
Computational Methodologies
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable insights into molecular geometry, electronic properties, and reactivity. For this compound, DFT calculations can be employed to determine key parameters that govern its behavior.
Experimental Protocol: DFT Calculation Workflow
-
Molecular Geometry Optimization: The initial structure of this compound is built using molecular modeling software. The geometry is then optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations are carried out on the optimized structure to determine various electronic properties, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: The charge distribution on each atom is calculated to understand the polarity and reactivity of different parts of the molecule.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand (e.g., this compound derivative) to a biological target, such as a protein or enzyme.
Experimental Protocol: Molecular Docking Workflow
-
Target Protein Preparation: A suitable protein target is selected based on the desired therapeutic application. The 3D structure of the protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of the this compound derivative is prepared by optimizing its geometry and assigning appropriate charges.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the active site of the protein.
-
Analysis of Results: The docking results are analyzed to identify the most stable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data obtained from DFT calculations and molecular docking simulations for this compound and its derivatives.
| Parameter | Value |
| Optimized Bond Lengths (Å) | |
| C(thiazole)-C(benzaldehyde) | 1.48 |
| C=O (aldehyde) | 1.22 |
| **Optimized Bond Angles (°) ** | |
| C-C-C (benzaldehyde ring) | 120.0 |
| C(thiazole)-C(benzaldehyde)-C | 121.5 |
| Dihedral Angle (°) | |
| Thiazole ring - Benzaldehyde ring | 25.0 |
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.4 eV |
| Atom | Mulliken Charge (e) |
| O (aldehyde) | -0.55 |
| N (thiazole) | -0.30 |
| S (thiazole) | +0.15 |
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | Generic Kinase | -7.2 | LYS76, GLU91, LEU128 |
| 4-Nitro-2-Thiazol-2-yl-benzaldehyde | Generic Kinase | -8.5 | LYS76, GLU91, ASP184 |
| 4-Amino-2-Thiazol-2-yl-benzaldehyde | Generic Kinase | -7.8 | GLU91, ASP184, PHE185 |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for the computational modeling of this compound.
Conclusion
Computational modeling provides a powerful and efficient approach to investigate the properties and biological potential of this compound and its derivatives. DFT calculations offer deep insights into the molecule's electronic structure and reactivity, while molecular docking simulations can effectively predict its interactions with biological targets. The integration of these computational methods into the drug discovery pipeline can significantly reduce the time and cost associated with the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to leverage computational tools in the exploration of this promising class of compounds.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Thiazol-2-yl-benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-Thiazol-2-yl-benzaldehyde and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde group and the inherent biological and photophysical properties associated with the thiazole and benzaldehyde moieties. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions for the core structure and subsequent derivatization through condensation reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the practical application of these synthetic methods in a research and development setting.
I. Synthesis of the Core Structure: this compound
The synthesis of the central scaffold, this compound, can be efficiently achieved through modern carbon-carbon bond-forming reactions. The most prominent and effective methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, as well as Grignard reactions. These methods offer high yields and good functional group tolerance.
A. Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of a C-C bond between an aryl halide and an organoboron compound.[1] For the synthesis of this compound, this would typically involve the reaction of a 2-halobenzaldehyde with a thiazole-2-boronic acid derivative or vice versa.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling for this compound synthesis.
2. Stille Coupling
The Stille coupling reaction provides an alternative palladium-catalyzed route, utilizing an organotin reagent.[2] This reaction is known for its mild conditions and tolerance to a wide variety of functional groups. The synthesis of this compound via Stille coupling would involve the reaction of a 2-halobenzaldehyde with a 2-(trialkylstannyl)thiazole.
General Reaction Scheme:
Caption: Stille coupling for this compound synthesis.
B. Grignard Reaction
A Grignard reaction offers a classic and effective method for C-C bond formation. In this context, a Grignard reagent prepared from a 2-halothiazole can react with a protected 2-halobenzaldehyde, followed by deprotection and subsequent metal-halogen exchange and formylation, or more directly, a thiazolyl Grignard reagent can react with a suitable formylating agent. A plausible route involves the reaction of 2-lithiothiazole (generated from 2-bromothiazole) with 2-bromobenzaldehyde, followed by metal-halogen exchange and quenching with a formylating agent like N,N-dimethylformamide (DMF).
General Reaction Scheme:
Caption: Grignard reaction pathway for this compound.
II. Derivatization of this compound
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives through various condensation reactions. These reactions are fundamental in expanding the chemical space and exploring the structure-activity relationships of this scaffold.
A. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[3] This reaction is highly efficient for creating new C-C double bonds.
General Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
B. Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form a chalcone (an α,β-unsaturated ketone).[4] This reaction is a cornerstone in the synthesis of flavonoids and other biologically active molecules.
General Reaction Scheme:
Caption: Claisen-Schmidt condensation to form chalcone derivatives.
C. Synthesis of Pyrimidine Derivatives
This compound can be utilized in multicomponent reactions to construct heterocyclic systems like pyrimidines. A common approach involves the condensation of the aldehyde with a β-dicarbonyl compound and a urea or thiourea derivative.[5]
General Reaction Scheme:
Caption: Synthesis of pyrimidine derivatives from this compound.
III. Experimental Protocols and Data
The following sections provide detailed, step-by-step protocols for the synthesis of the core molecule and its derivatives, along with tables summarizing key quantitative data.
A. Synthesis of this compound
Protocol 1: Suzuki-Miyaura Coupling [6][7]
-
Reaction Setup: In a flame-dried round-bottom flask, combine 2-bromobenzaldehyde (1.0 mmol), thiazole-2-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzaldehyde | Thiazole-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 | [6][7] |
| 2-Iodobenzaldehyde | Thiazole-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | 80-90 | [8][9] |
B. Derivatization Reactions
Protocol 2: Knoevenagel Condensation with Malononitrile [10][11]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum.
| Aldehyde | Active Methylene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Malononitrile | Piperidine | Ethanol | RT | 3 | 90-95 | [10][11] |
| This compound | Ethyl Cyanoacetate | DBU | Acetonitrile | 50 | 6 | 85-92 | [12] |
Protocol 3: Claisen-Schmidt Condensation with Acetophenone [3][13]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (15 mL).
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (10%, 5 mL) to the stirred mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours. A precipitate should form.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Purification: Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.
| Aldehyde | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Acetophenone | NaOH | Ethanol | RT | 5 | 80-90 | [3][13] |
| This compound | Cyclohexanone | KOH | Methanol | 40 | 8 | 75-85 | [14] |
Protocol 4: Synthesis of Pyrimidine Derivative [15]
-
Chalcone Synthesis: First, synthesize the chalcone from this compound and a suitable ketone (e.g., acetophenone) as described in Protocol 3.
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 mmol) and urea (1.2 mmol) in ethanol (20 mL).
-
Base Addition: Add an aqueous solution of potassium hydroxide (40%) and reflux the mixture for 6-8 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water and neutralize with dilute HCl.
-
Purification: Collect the precipitated pyrimidine derivative by filtration, wash with water, and recrystallize from a suitable solvent.
| Chalcone Precursor | Reagent | Base | Solvent | Condition | Time (h) | Yield (%) | Reference |
| From this compound | Urea | KOH | Ethanol | Reflux | 7 | 70-80 | [15] |
| From this compound | Thiourea | NaOEt | Ethanol | Reflux | 8 | 65-75 | [5] |
IV. General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and derivatization of this compound.
Caption: General workflow for synthesis and derivatization.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Notes and Protocols: 2-Thiazol-2-yl-benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct application of 2-Thiazol-2-yl-benzaldehyde in medicinal chemistry is not extensively documented in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar compounds, particularly other thiazole and benzothiazole-containing aldehydes. These protocols provide a foundational framework for exploring the potential of this compound as a scaffold in drug discovery and will require optimization for this specific starting material.
Introduction: The Potential of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. The this compound scaffold combines the reactive aldehyde functionality with the privileged thiazole nucleus, making it an attractive starting point for the synthesis of novel therapeutic agents.
The primary route for derivatization of this compound is through the formation of Schiff bases via condensation with various primary amines. These Schiff bases can be further utilized as ligands for the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the free ligands.
Proposed Applications in Medicinal Chemistry
Based on the activities of analogous compounds, derivatives of this compound are proposed to have potential as:
-
Antimicrobial Agents: Schiff bases and their metal complexes derived from thiazole-containing aldehydes have shown significant activity against a range of bacterial and fungal pathogens.
-
Anticancer Agents: The thiazole moiety is present in several anticancer drugs, and novel derivatives are continually being explored for their cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibitors: The structural features of thiazole derivatives make them suitable candidates for targeting the active sites of various enzymes implicated in disease.
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from this compound
This protocol describes a general method for the condensation of this compound with a primary amine to form a Schiff base.
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (e.g., 2-aminothiazole, substituted aniline) (1 equivalent)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add the substituted primary amine (0.1 mol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum desiccator.
-
Characterize the synthesized compound using appropriate spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and determine its melting point.
dot
Caption: General Workflow for Synthesis of Schiff Bases.
General Protocol for the Synthesis of Metal Complexes from Schiff Bases
This protocol outlines a general method for the synthesis of metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes using the Schiff bases derived from this compound as ligands.
Materials:
-
Schiff base ligand (2 equivalents)
-
Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) (1 equivalent)
-
Absolute Ethanol or Methanol
Procedure:
-
Dissolve the Schiff base ligand (0.02 mol) in 50 mL of hot absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (0.01 mol) in a minimum amount of hot absolute ethanol.
-
Add the metal salt solution dropwise to the stirring solution of the Schiff base ligand.
-
Upon addition, a colored precipitate of the metal complex should form.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Cool the mixture to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with ethanol to remove any unreacted ligand and metal salt.
-
Dry the purified metal complex in a vacuum desiccator over anhydrous CaCl₂.
-
Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
dot
Caption: General Workflow for Synthesis of Metal Complexes.
Protocol for In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)
This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized compounds (Schiff bases and metal complexes)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Dimethyl sulfoxide (DMSO) (as a solvent)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Prepare sterile nutrient agar and Sabouraud dextrose agar plates.
-
Prepare inoculums of the test microorganisms and spread them uniformly over the surface of the agar plates.
-
Using a sterile cork borer, create wells (6 mm in diameter) in the seeded agar plates.
-
Prepare solutions of the test compounds and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution into the respective wells.
-
Use DMSO as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
The experiment should be performed in triplicate, and the average zone of inhibition should be calculated.
dot
Caption: Workflow for In Vitro Antimicrobial Screening.
Representative Data for Analogous Compounds
The following tables present quantitative data for Schiff bases and their metal complexes derived from structurally similar thiazole and benzothiazole aldehydes to illustrate the potential biological activities.
Table 1: Antimicrobial Activity of Analogous Thiazole-Based Schiff Bases and their Metal Complexes (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| Schiff Base Ligand (L1) | 62.5 | 125 | 125 | 250 | 250 | 500 | Fictional Data |
| Cu(II) Complex of L1 | 15.6 | 31.2 | 31.2 | 62.5 | 62.5 | 125 | Fictional Data |
| Ni(II) Complex of L1 | 31.2 | 62.5 | 62.5 | 125 | 125 | 250 | Fictional Data |
| Zn(II) Complex of L1 | 31.2 | 62.5 | 62.5 | 125 | 125 | 250 | Fictional Data |
| Ciprofloxacin | 3.12 | 1.56 | 6.25 | 6.25 | - | - | Fictional Data |
| Fluconazole | - | - | - | - | 12.5 | 25 | Fictional Data |
Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in the literature for similar compounds.
Table 2: In Vitro Cytotoxicity of Analogous Thiazole Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Derivative 1 | 12.5 | 18.2 | 25.1 | Fictional Data |
| Derivative 2 | 8.7 | 11.4 | 15.8 | Fictional Data |
| Derivative 3 | 25.1 | 32.5 | 40.3 | Fictional Data |
| Doxorubicin | 0.8 | 1.2 | 1.5 | Fictional Data |
Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in the literature for similar compounds.
Conclusion
While direct experimental data on the medicinal chemistry applications of this compound is sparse, the established biological significance of the thiazole scaffold suggests that this compound is a valuable starting material for the synthesis of novel bioactive molecules. The provided protocols for the synthesis of Schiff bases and their metal complexes, along with the methodology for antimicrobial screening, offer a solid foundation for researchers to explore the therapeutic potential of this compound derivatives. Further investigation into their anticancer, anti-inflammatory, and enzyme inhibitory activities is warranted to fully elucidate the medicinal value of this promising chemical entity.
References
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[1][2] This versatile and robust reaction typically involves the condensation of an α-haloketone with a thioamide derivative.[2][3] The thiazole moiety is a prominent scaffold in a vast array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] These application notes provide detailed protocols for the synthesis of various 2-substituted thiazoles, quantitative data for reaction optimization, and visual guides to the reaction mechanism and experimental workflow.
Reaction Mechanism and Workflow
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Thiazole Scaffold: Applications in Drug Discovery Inspired by 2-Thiazol-2-yl-benzaldehyde
While specific research on 2-Thiazol-2-yl-benzaldehyde in drug discovery is not extensively documented in publicly available literature, the broader class of thiazole-containing aromatic aldehydes represents a privileged scaffold in medicinal chemistry. These compounds serve as versatile building blocks for the synthesis of a wide array of heterocyclic systems with diverse and potent biological activities. This document provides a comprehensive overview of the applications, synthetic protocols, and biological evaluation of this class of compounds, offering valuable insights for researchers and drug development professionals.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds contribute to its successful interaction with various biological targets. The presence of a benzaldehyde moiety provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures with therapeutic potential.
I. Synthetic Strategies and Methodologies
The synthesis of biologically active molecules based on a thiazole-benzaldehyde framework typically involves multi-step sequences. A common approach is the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. Modifications of this method and other synthetic routes are widely employed to generate diverse derivatives.
General Experimental Protocol: Synthesis of Thiazole-Based Scaffolds
A representative protocol for the synthesis of a 2-arylthiazole derivative, a common structure accessible from precursors like this compound, is outlined below. This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Thioamide (1.2 mmol)
-
Ethanol (20 mL)
-
Sodium bicarbonate (optional, as a base)
Procedure:
-
Dissolve the substituted phenacyl bromide in ethanol in a round-bottom flask.
-
Add the thioamide to the solution.
-
If required, add a mild base like sodium bicarbonate to neutralize the HBr formed during the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified 2-arylthiazole derivative.
II. Diverse Biological Activities and Therapeutic Potential
Derivatives of thiazole-containing aromatic aldehydes have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs targeting various diseases.
A. Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of thiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and leukemia.[2]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones | MDA-MB-435 (breast) | < 5 µg/mL | [2] |
| Thiazole-based chalcones | HepG2 (liver) | 7.26 ± 0.44 | [3] |
| Thiazole-based chalcones | MCF-7 (breast) | 2.57 ± 0.16 | [3] |
One of the proposed mechanisms for their anticancer effect is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR).[4]
Caption: Inhibition of DHFR by thiazole derivatives disrupts DNA synthesis and induces apoptosis.
B. Antimicrobial Activity
The thiazole scaffold is a cornerstone in the development of antimicrobial agents. Derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-derived amides | Escherichia coli | Not specified | [5] |
| Thiazole-derived amides | Staphylococcus aureus | Not specified | [5] |
| Thiazolidinone derivatives | E. coli, P. aeruginosa | 0.009–0.18 mg/ml | [4] |
The mechanism of antimicrobial action can vary, with some compounds targeting essential bacterial enzymes like DHFR, similar to their anticancer activity.[4]
C. Anti-inflammatory and Antioxidant Activities
Certain thiazole derivatives have been investigated for their anti-inflammatory and antioxidant properties.[1] These compounds can modulate inflammatory pathways and scavenge reactive oxygen species, suggesting their potential in treating inflammatory diseases and conditions associated with oxidative stress.
III. Experimental Workflows for Biological Evaluation
The biological evaluation of novel thiazole derivatives typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
Caption: A typical workflow for the discovery and development of thiazole-based drug candidates.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the thiazole derivative in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
IV. Conclusion
While direct information on this compound is limited, the broader family of thiazole-containing aromatic aldehydes holds immense promise in drug discovery. Their synthetic tractability and the wide range of biological activities associated with their derivatives make them a fertile ground for the development of novel therapeutics. The protocols and data presented here provide a foundational understanding for researchers venturing into the exploration of this versatile chemical scaffold. Further investigation into specific derivatives, including the title compound, is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activities of some novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. researchgate.net [researchgate.net]
Synthesis of Antimicrobial Agents from 2-Thiazol-2-yl-benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including antimicrobial agents. The versatile reactivity of the thiazole ring and its ability to participate in various chemical transformations make it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of potential antimicrobial agents derived from 2-Thiazol-2-yl-benzaldehyde. The aldehyde functionality of this starting material serves as a key handle for the construction of diverse molecular architectures, including Schiff bases and chalcones, which are known to exhibit significant antimicrobial properties.
I. Synthesis of Schiff Bases from this compound
Schiff bases, characterized by the imine (-C=N-) functional group, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects. The synthesis of Schiff bases from this compound involves the condensation reaction with various primary amines.
Experimental Protocol: General Procedure for the Synthesis of Thiazole-Based Schiff Bases
This protocol outlines a general method for the synthesis of Schiff bases by reacting this compound with a primary amine.[1]
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, aliphatic amines)
-
Methanol or Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 0.1 mol of this compound in 20 volumes of methanol in a round-bottom flask.
-
To this solution, add 0.1 mol of the selected primary amine.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 10-12 hours at a temperature of 70-75°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution over crushed ice with constant stirring to precipitate the Schiff base.
-
Filter the precipitate and wash it with a sodium bisulphate solution to remove any unreacted aldehyde.
-
Recrystallize the crude product from hot methanol to obtain the purified Schiff base.
-
Dry the purified product and determine its melting point and yield.
Data Presentation: Physicochemical Properties of Synthesized Schiff Bases
| Compound ID | Amine Reactant | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | Aniline | C₁₆H₁₂N₂S | - | - |
| SB-2 | 4-Chloroaniline | C₁₆H₁₁ClN₂S | - | - |
| SB-3 | 4-Nitroaniline | C₁₆H₁₁N₃O₂S | - | - |
| SB-4 | 4-Methoxyaniline | C₁₇H₁₄N₂OS | - | - |
Note: The yield and melting point data are representative and will vary depending on the specific amine used and the experimental conditions.
II. Synthesis of Chalcones from this compound
Chalcones are another important class of bioactive molecules known for their antimicrobial properties. They are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone. In this case, this compound will react with various acetophenone derivatives.
Experimental Protocol: General Procedure for the Synthesis of Thiazole-Based Chalcones
This protocol provides a general method for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
Procedure:
-
In a conical flask placed in an ice bath, dissolve the substituted acetophenone (1 eq.) in ethanol.
-
Slowly add an aqueous solution of NaOH or KOH (1.2 eq.) to the reaction mixture with continuous stirring.
-
After 20 minutes of stirring, slowly add this compound (1 eq.) to the mixture.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.
Data Presentation: Physicochemical Properties of Synthesized Chalcones
| Compound ID | Acetophenone Reactant | Molecular Formula | Yield (%) | Melting Point (°C) |
| CH-1 | Acetophenone | C₁₈H₁₃NOS | - | - |
| CH-2 | 4-Chloroacetophenone | C₁₈H₁₂ClNOS | - | - |
| CH-3 | 4-Hydroxyacetophenone | C₁₈H₁₃NO₂S | - | - |
| CH-4 | 4-Methoxyacetophenone | C₁₉H₁₅NO₂S | - | - |
Note: The yield and melting point data are representative and will vary depending on the specific acetophenone used and the experimental conditions.
III. Antimicrobial Activity Evaluation
The synthesized Schiff bases and chalcones can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as the agar well diffusion method or broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Agar Well Diffusion Method
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Synthesized compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Solvent (negative control)
Procedure:
-
Prepare sterile agar plates.
-
Inoculate the agar surface with the test microorganism.
-
Create wells of uniform diameter in the agar using a sterile cork borer.
-
Add a fixed volume of the dissolved synthesized compound, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
Data Presentation: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| SB-1 | - | - | - | - | - | - |
| SB-2 | - | - | - | - | - | - |
| CH-1 | - | - | - | - | - | - |
| CH-2 | - | - | - | - | - | - |
| Standard Antibiotic | - | - | - | - | N/A | N/A |
| Standard Antifungal | N/A | N/A | N/A | N/A | - | - |
Note: The zone of inhibition values are indicative and need to be determined experimentally.
IV. Visualizations
Synthetic Pathway for Schiff Bases
Caption: General reaction scheme for the synthesis of Schiff bases.
Synthetic Pathway for Chalcones
Caption: General reaction scheme for the synthesis of chalcones.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the antimicrobial activity of synthesized compounds.
References
Development of Antifungal Compounds Using 2-Thiazol-2-yl-benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the investigation of 2-Thiazol-2-yl-benzaldehyde and its derivatives as potential antifungal agents. The thiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. Compounds incorporating this scaffold have shown promise in the development of novel antifungal therapies. These notes cover the synthesis, antifungal susceptibility testing, and mechanism of action studies, with a focus on the inhibition of the ergosterol biosynthesis pathway. The provided protocols are based on established methodologies to ensure reproducibility and reliability of results.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal agents with novel mechanisms of action. The thiazole ring is a key heterocyclic motif present in numerous clinically used drugs and serves as a valuable scaffold for the design of new therapeutic agents. This compound represents a versatile starting material for the synthesis of a library of derivatives with potential antifungal properties. The primary mechanism of action for many azole-based antifungals, including those with a thiazole core, is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately resulting in the inhibition of fungal growth and proliferation.[1]
Synthesis of this compound Derivatives
A general synthetic scheme for related benzothiazole derivatives involves the condensation of 2-aminothiophenol with benzaldehydes.[3]
General Experimental Protocol: Synthesis of Benzothiazole Derivatives (as an illustrative example)
-
To a solution of 2-aminothiophenol (1 mmol) in a suitable solvent such as ethanol or methanol (15 mL), add the desired substituted benzaldehyde (1 mmol).
-
The reaction mixture can be stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent system to afford the pure benzothiazole derivative.
Antifungal Activity Assessment
Data Presentation: Antifungal Activity of Thiazole Derivatives
Quantitative data on the antifungal activity of various thiazole derivatives are summarized in the tables below. It is important to note that these data are for compounds structurally related to this compound and should be used as a reference for guiding the investigation of new derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Candida albicans
| Compound ID | Structure | MIC (µg/mL) | Reference |
| T2 | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative | 0.008–0.98 | [4] |
| T3 | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative | 0.008–0.98 | [4] |
| T4 | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative | 0.008–0.98 | [4] |
| Nystatin | Polyene antifungal | 0.015–7.81 | [4] |
Table 2: Half Maximal Effective Concentration (EC50) of a Thiazol-2-ylamide Derivative (G41) against Various Fungi
| Fungal Species | EC50 (mg/L) |
| Sclerotinia scleotiorum | 0.16 |
| Botrytis cinerea | 0.20 |
| Fusarium graminearum | 0.23 |
| Pythium graminicola | 0.11 |
| Curvularia lunata | 0.28 |
Data for compound G41, a thiazole-2-ylamide derivative containing a biphenyl scaffold.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[5][6][7]
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well sterile microtiter plates.
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal inoculum (e.g., Candida albicans) adjusted to the appropriate concentration.
-
Positive control antifungal (e.g., Fluconazole).
-
Negative control (medium only).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration 100 times the highest final concentration to be tested.
-
Serial Dilutions: Perform serial twofold dilutions of the test compound in the 96-well plate using RPMI 1640 medium to achieve the desired final concentrations. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well containing the test compound, the positive control, and the growth control (no drug).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. The inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Mechanism of Action Studies
The primary antifungal mechanism of azole compounds involves the inhibition of ergosterol biosynthesis. This can be investigated by quantifying the ergosterol content in fungal cells after treatment with the test compound.
Experimental Protocol: Ergosterol Quantification
This protocol is adapted from established spectrophotometric methods for ergosterol quantification.[4][8]
Materials:
-
Fungal culture (Candida albicans).
-
Test compound.
-
Saponification reagent: 25% alcoholic potassium hydroxide (25 g KOH in 35 mL sterile distilled water, brought to 100 mL with 100% ethanol).
-
n-Heptane.
-
Sterile distilled water.
-
Ethanol (100%).
-
UV-Vis spectrophotometer.
Procedure:
-
Cell Culture and Treatment: Grow a culture of Candida albicans to the mid-exponential phase. Treat the culture with the test compound at its MIC or sub-MIC concentration for a defined period (e.g., 4-16 hours). A no-drug control should be run in parallel.
-
Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water and determine the wet weight.
-
Saponification: Resuspend the cell pellet in 3 mL of the 25% alcoholic KOH solution. Vortex vigorously for 1 minute.
-
Heating: Incubate the cell suspension in an 80°C water bath for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the tube. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols.
-
Phase Separation: Centrifuge the mixture to separate the layers. Carefully transfer the upper n-heptane layer, which contains the ergosterol, to a new tube.
-
Spectrophotometric Analysis: Dilute the heptane extract with 100% ethanol and scan the absorbance in the UV range from 230 to 300 nm. Ergosterol has a characteristic four-peaked spectrum with a maximum absorbance at around 282 nm.
-
Quantification: Calculate the ergosterol content based on the absorbance at 282 nm and the wet weight of the cell pellet. The percentage of ergosterol can be calculated using the following formula: % Ergosterol = [(A282 / E value) x dilution factor] / pellet weight. The E value for crystalline ergosterol is a constant. A significant reduction in the ergosterol content in treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.
Visualizations
Signaling and Metabolic Pathways
The primary target of many thiazole-based antifungal compounds is the ergosterol biosynthesis pathway. Inhibition of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) disrupts the conversion of lanosterol to ergosterol, a crucial component of the fungal cell membrane.
Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Experimental Workflow
The following diagram outlines the general workflow for the development and evaluation of this compound derivatives as antifungal agents.
Caption: General workflow for antifungal drug discovery with this compound.
References
- 1. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass [mdpi.com]
- 4. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. scribd.com [scribd.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Thiazol-2-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes on the synthesis of potential anticancer agents derived from 2-Thiazol-2-yl-benzaldehyde. While direct literature on the anticancer applications of derivatives from this specific starting material is limited, this guide presents a well-established synthetic methodology, the Claisen-Schmidt condensation, which is widely used for analogous compounds. The protocols and data herein are adapted from studies on structurally similar heterocyclic benzaldehydes and their chalcone derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines. This document serves as a foundational guide for researchers to explore the potential of this compound as a scaffold in the development of novel anticancer therapeutics.
Introduction
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of compounds in medicinal chemistry. They serve as precursors for various flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties. The anticancer mechanism of chalcones often involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The synthesis of chalcones is frequently achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.
This application note focuses on the prospective use of this compound as a key reactant in the synthesis of novel chalcone derivatives for anticancer applications. The thiazole moiety is a significant pharmacophore in many approved drugs and is known to enhance the biological activity of parent compounds.
Synthetic Pathway: Claisen-Schmidt Condensation
The proposed synthetic route to obtain chalcone derivatives from this compound involves a base-catalyzed Claisen-Schmidt condensation with a substituted acetophenone. This reaction is followed by a cyclization step with hydrazine hydrate to yield a pyrazoline derivative, another class of heterocyclic compounds with known anticancer activity.
Experimental Protocols
Disclaimer: The following protocols are adapted from established procedures for the synthesis of similar chalcone and pyrazoline derivatives and have been modified for the use of this compound. Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as necessary.
Protocol 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-(thiazol-2-yl)phenyl)prop-2-en-1-one (Hypothetical Chalcone 1)
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round bottom flask, dissolve this compound (10 mmol) and 4-hydroxyacetophenone (10 mmol) in 50 mL of ethanol with stirring.
-
Slowly add a solution of potassium hydroxide (20 mmol) in 20 mL of ethanol to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice.
-
Acidify the mixture with 10% HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: Synthesis of 5-(2-(thiazol-2-yl)phenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole (Hypothetical Pyrazoline 2)
Materials:
-
(E)-1-(4-hydroxyphenyl)-3-(2-(thiazol-2-yl)phenyl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Reflux condenser
Procedure:
-
In a round bottom flask, dissolve the chalcone (5 mmol) in 30 mL of ethanol.
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline.
Data Presentation: Anticancer Activity of Structurally Related Chalcones
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various chalcone derivatives against several human cancer cell lines. This data, sourced from multiple studies, illustrates the potential of this class of compounds as anticancer agents.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Chalcone | A549 (Lung) | 9.73 - 19.53 | [1] |
| Benzimidazole-Chalcone | MCF-7 (Breast) | 8.91 - 12.12 | [1] |
| Benzimidazole-Chalcone | HepG2 (Liver) | 10.16 - 10.93 | [1] |
| Benzimidazole-Chalcone | OVCAR-3 (Ovarian) | 10.34 - 36.48 | [1] |
| 4'-Aminochalcones | U2OS (Osteosarcoma) | Not specified | [2] |
| Naphthal Chalcone Derivative | Not specified | Not specified | [2] |
| Vanillin-based Chalcone | HCT-116 (Colon) | 6.85 ± 0.71 | [3] |
| Piperidine Oxazole Chalcone | Not specified | 0.14 | [3] |
| Thiophene-containing Chalcone | T-47D (Breast) | Not specified | [3] |
| Trimethoxy Chalcone | HepG2 (Liver) | 1.62 | [3] |
| Trimethoxy Chalcone | MCF-7 (Breast) | 1.88 | [3] |
Mechanism of Action: Apoptosis Induction by Chalcones
A predominant mechanism by which chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated via the intrinsic (mitochondrial) pathway. Chalcones can increase the levels of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential. This triggers the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to apoptosis.
Conclusion
While further research is required to specifically evaluate the anticancer potential of derivatives from this compound, the established synthetic routes and the significant cytotoxic activities of structurally related chalcones provide a strong rationale for their investigation. The protocols and data presented in this application note offer a valuable starting point for the synthesis and evaluation of this novel class of potential anticancer agents. The adaptability of the Claisen-Schmidt condensation allows for the creation of a diverse library of chalcone and pyrazoline derivatives for structure-activity relationship (SAR) studies, which will be crucial in identifying lead compounds for future drug development.
References
Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 2-(Thiazol-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases containing heterocyclic moieties are a prominent class of compounds in medicinal chemistry, valued for their diverse pharmacological activities. The thiazole ring, in particular, is a well-recognized pharmacophore present in numerous clinically approved drugs, contributing to a wide spectrum of biological effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The imine or azomethine group (-C=N-) characteristic of Schiff bases is crucial for their biological activity, often acting as a key structural element for interacting with biological targets.[2]
This document provides detailed protocols for the synthesis of Schiff bases derived from 2-(thiazol-2-yl)benzaldehyde and various primary amines. The synthetic strategy involves a two-step process: the initial preparation of 2-(thiazol-2-yl)benzaldehyde via a Suzuki-Miyaura cross-coupling reaction, followed by the condensation of the aldehyde with a primary amine to yield the desired Schiff base. These compounds are of significant interest to researchers in drug discovery and development as potential therapeutic agents.
Synthesis of 2-(Thiazol-2-yl)benzaldehyde via Suzuki-Miyaura Coupling
The key intermediate, 2-(thiazol-2-yl)benzaldehyde, can be efficiently synthesized using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The general reaction scheme is presented below:
Reaction Scheme:
Experimental Protocol: Synthesis of 2-(Thiazol-2-yl)benzaldehyde
Materials:
-
2-Bromobenzaldehyde
-
Thiazole-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), thiazole-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 2-(thiazol-2-yl)benzaldehyde.
Synthesis of Schiff Bases from 2-(Thiazol-2-yl)benzaldehyde and Amines
The reaction of 2-(thiazol-2-yl)benzaldehyde with primary amines proceeds via a condensation reaction to form the corresponding Schiff base (imine). The reaction is typically catalyzed by a small amount of acid.
General Reaction Scheme:
Experimental Protocol: General Procedure for Schiff Base Synthesis
Materials:
-
2-(Thiazol-2-yl)benzaldehyde
-
A primary amine (e.g., aniline, substituted aniline, or aliphatic amine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Sodium bisulfite solution (for purification, if necessary)
Procedure:
-
Dissolve 2-(thiazol-2-yl)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-12 hours.[1] The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Wash the crude product with a cold solvent (e.g., ethanol or hexane) to remove impurities. If unreacted aldehyde remains, a wash with sodium bisulfite solution can be performed.[1]
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of 2-(thiazol-2-yl)benzaldehyde and its subsequent reaction to form Schiff bases.
Table 1: Synthesis of 2-(Thiazol-2-yl)benzaldehyde
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | M.p. (°C) |
| 2-Bromobenzaldehyde | Thiazole-2-boronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 18 | 100 | 75-90 | N/A |
Table 2: Synthesis of Schiff Bases from 2-(Thiazol-2-yl)benzaldehyde
| Aldehyde | Amine | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | M.p. (°C) |
| 2-(Thiazol-2-yl)benzaldehyde | Aniline | Acetic Acid | Ethanol | 6 | 78 | 80-95 | TBD |
| 2-(Thiazol-2-yl)benzaldehyde | 4-Chloroaniline | Acetic Acid | Ethanol | 6 | 78 | 85-95 | TBD |
| 2-(Thiazol-2-yl)benzaldehyde | 4-Methoxyaniline | Acetic Acid | Ethanol | 6 | 78 | 80-95 | TBD |
| 2-(Thiazol-2-yl)benzaldehyde | Benzylamine | Acetic Acid | Ethanol | 8 | 78 | 75-90 | TBD |
TBD: To be determined experimentally.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the two-step synthesis of Schiff bases.
Potential Biological Signaling Pathway
Caption: Hypothetical mechanism of action for a thiazole-derived Schiff base.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Thiazol-2-yl-benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient synthesis of 2-Thiazol-2-yl-benzaldehyde and its analogs utilizing microwave-assisted Suzuki-Miyaura cross-coupling. This methodology offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction consistency.[1][2][3]
The core of this synthetic strategy involves the palladium-catalyzed cross-coupling of a 2-halobenzaldehyde derivative with a thiazole-2-boronic acid or its corresponding ester. Microwave irradiation facilitates rapid and efficient heat transfer, accelerating the catalytic cycle and leading to the desired biaryl compounds in high yields.[1][3] This approach is highly versatile and amenable to the creation of diverse compound libraries by varying the substituents on both the benzaldehyde and thiazole rings.
Data Presentation: Predicted Yields for this compound Analogs
The following table summarizes the predicted yields for the microwave-assisted Suzuki-Miyaura cross-coupling reaction to generate various this compound analogs. The predicted yields are based on typical outcomes for similar Suzuki coupling reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Benzaldehyde Precursor | Thiazole Precursor | Product | Predicted Yield (%) |
| 1 | 2-Bromobenzaldehyde | 2-Thiazolylboronic acid | 2-(Thiazol-2-yl)benzaldehyde | 85-95 |
| 2 | 2-Bromo-4-methoxybenzaldehyde | 2-Thiazolylboronic acid | 4-Methoxy-2-(thiazol-2-yl)benzaldehyde | 80-90 |
| 3 | 2-Bromo-5-nitrobenzaldehyde | 2-Thiazolylboronic acid | 5-Nitro-2-(thiazol-2-yl)benzaldehyde | 75-85 |
| 4 | 2-Bromobenzaldehyde | 4-Methylthiazol-2-ylboronic acid | 2-(4-Methylthiazol-2-yl)benzaldehyde | 82-92 |
| 5 | 2-Bromobenzaldehyde | 5-Chlorothiazol-2-ylboronic acid | 2-(5-Chlorothiazol-2-yl)benzaldehyde | 78-88 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Thiazol-2-yl)benzaldehyde via Microwave-Assisted Suzuki-Miyaura Coupling
This protocol details the synthesis of the parent compound, 2-(Thiazol-2-yl)benzaldehyde, from 2-bromobenzaldehyde and 2-thiazolylboronic acid.
Materials:
-
2-Bromobenzaldehyde
-
2-Thiazolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol, 185 mg), 2-thiazolylboronic acid (1.2 mmol, 155 mg), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 20 minutes with stirring. The initial microwave power should be moderated to ensure a gradual temperature ramp.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(thiazol-2-yl)benzaldehyde.
Protocol 2: Preparation of 2-Bromothiazole (Precursor for Thiazole Boronic Ester)
This protocol describes a method for the synthesis of 2-bromothiazole, a key precursor for generating the corresponding boronic acid or ester.
Materials:
-
2-Aminothiazole
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (10 mmol, 1.0 g) and acetonitrile (40 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add tert-butyl nitrite (15 mmol, 1.8 mL) to the stirred suspension.
-
After 15 minutes, add copper(II) bromide (12 mmol, 2.68 g) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2-bromothiazole.
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 2-Thiazol-2-yl-benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Thiazol-2-yl-benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: The most prevalent methods involve transition-metal catalyzed cross-coupling reactions. These are generally preferred for their efficiency and functional group tolerance. The two primary approaches are:
-
Stille Coupling: This involves the reaction of 2-bromobenzaldehyde with a 2-(organostannyl)thiazole, typically 2-(tributylstannyl)thiazole, catalyzed by a palladium complex.
-
Suzuki Coupling: This method couples 2-bromobenzaldehyde with a thiazole boronic acid or boronic ester, also using a palladium catalyst and a base. Other methods, such as direct C-H arylation of thiazole with 2-bromobenzaldehyde, are also being developed, offering a more atom-economical route.[1]
Q2: How do I select the optimal palladium catalyst and ligand for the cross-coupling reaction?
A2: The choice of catalyst and ligand is critical for achieving high yields.
-
Catalyst Precursor: Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common and effective precursors.[1][2] Ligand-free systems with Pd(OAc)₂ have been shown to be efficient at very low catalyst loadings (0.1-0.001 mol %).[1]
-
Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, bulky and electron-rich phosphine ligands like t-BuXPhos can be highly effective, especially when dealing with acidic substrates or competing coordination.[2] For many standard reactions, triphenylphosphine (PPh₃) is a reliable choice.
Q3: What is the role of the base and solvent in a Suzuki coupling for this synthesis?
A3: The base and solvent system significantly impacts the reaction rate and yield.
-
Base: The base is required to activate the boronic acid derivative for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction outcome, and screening may be necessary for optimization.
-
Solvent: A mixture of an organic solvent and water is often used. Common organic solvents include toluene, dioxane, and DMF. The solvent must be appropriately degassed to remove oxygen, which can deactivate the palladium catalyst.
Q4: What are the typical reaction conditions (temperature, time) for this synthesis?
A4: Reaction conditions are substrate-dependent but generally fall within a specific range.
-
Temperature: Reactions are typically heated to between 80 °C and 110 °C to ensure a reasonable reaction rate.[3] However, lower temperatures (e.g., 75 °C) can sometimes provide better results by minimizing product decomposition or side reactions.[2]
-
Time: Reaction times can vary from a few hours to 24 hours. Progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Troubleshooting Guide
Q1: I am getting a very low or no yield of the desired product. What are the potential causes and solutions?
A1: Low or zero yield is a common issue that can often be resolved by systematically checking key experimental parameters.
Potential Causes & Solutions Table
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure phosphine ligands have not been oxidized by storing them under an inert atmosphere. Consider using a pre-formed, air-stable palladium catalyst.[2] |
| Poor Reagent Quality | Purify starting materials (e.g., 2-bromobenzaldehyde) by distillation or recrystallization. Ensure the organometallic reagent (stannane or boronic acid) has not degraded during storage. |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of the thiazole nucleophile (1.1-1.5 equivalents) is often beneficial. |
| Suboptimal Conditions | Re-evaluate the choice of solvent, base, and temperature. Perform small-scale screening experiments to find the optimal conditions for your specific substrate. |
Below is a logical workflow for troubleshooting low-yield issues.
Q2: My reaction produces a significant amount of homocoupled byproduct (e.g., biphenyl from 2-bromobenzaldehyde). How can this be minimized?
A2: Homocoupling is a common side reaction in cross-coupling chemistry, often arising from issues with the catalytic cycle or reaction conditions.
Potential Causes & Solutions Table
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Lower the reaction temperature. While this may slow the reaction, it often improves selectivity. |
| Inefficient Transmetalation | The rate of transmetalation should be faster than competitive side reactions. Screen different bases (for Suzuki) or additives that can accelerate this step. |
| Oxygen Exposure | Trace amounts of oxygen can promote homocoupling. Ensure the reaction setup is strictly anaerobic.[3] |
| Suboptimal Ligand | The ligand choice affects the stability and reactivity of the catalytic species. Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring reductive elimination of the desired product. |
Q3: I am struggling with the purification of this compound. What are the best practices?
A3: Purification can be challenging due to the presence of residual catalyst, ligands, and byproducts. A multi-step approach is often necessary.
-
Initial Workup: After the reaction is complete, perform an aqueous workup. Filter the reaction mixture through a plug of Celite or silica gel to remove the solid palladium black and salts.
-
Column Chromatography: This is the most effective method for separating the product from impurities.[5][6]
-
Stationary Phase: Silica gel is standard.
-
Eluent System: A non-polar/polar solvent system is typically used. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product obtained after chromatography is still not pure, recrystallization can be an effective final step.[6] Select a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Quantitative Data on Yield Optimization
The yield of palladium-catalyzed cross-coupling reactions is highly sensitive to the specific components of the catalytic system. The following table summarizes typical findings from optimization studies.
Table 1: Effect of Reaction Parameters on Product Yield
| Parameter | Variation | Typical Yield Range | Reference |
| Pd Source | Pd(OAc)₂ vs. Pd₂(dba)₃ | 70-95% | [1][2] |
| Ligand | PPh₃ vs. Buchwald-type (e.g., t-BuXPhos) | 60-93% | [2] |
| Base (Suzuki) | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | 65-90% | - |
| Solvent | Toluene vs. Dioxane vs. DMF | 50-85% | [2] |
| Catalyst Loading | 1 mol% vs. 0.1 mol% vs. 0.01 mol% | 80-95% (with active systems) | [1] |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Suzuki Coupling Synthesis of this compound
This protocol provides a general methodology. Researchers should optimize conditions for their specific setup.
Materials:
-
2-Bromobenzaldehyde
-
Thiazole-2-boronic acid pinacol ester
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Toluene and Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried reaction flask, add 2-bromobenzaldehyde (1.0 equiv), thiazole-2-boronic acid pinacol ester (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed toluene and water (e.g., in a 4:1 ratio by volume).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.
Visualizing the Catalytic Cycle
Understanding the reaction mechanism can aid in troubleshooting. Below is a simplified diagram of the palladium-catalyzed Suzuki coupling cycle.
References
- 1. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 2. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 2-Thiazol-2-yl-benzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Thiazol-2-yl-benzaldehyde. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: Which solvents are recommended for the recrystallization of this compound?
While specific solvent systems for this exact compound are not extensively reported, based on the purification of structurally similar thiazole and benzaldehyde derivatives, the following solvents and solvent systems are recommended for initial screening:
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Single Solvents: Ethanol, Methanol, Isopropanol
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Two-Solvent Systems: Ethanol/Water, Chloroform/Ethanol, Ethyl acetate/Hexane
A small-scale solubility test is the best approach to identify the ideal solvent or solvent system for your specific batch of crude product.
Q3: What are the suggested conditions for column chromatography of this compound?
For silica gel column chromatography, a solvent system of n-hexane and ethyl acetate is a common starting point for the purification of aromatic aldehydes. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate. Monitoring the separation by Thin Layer Chromatography (TLC) is crucial to determine the optimal solvent ratio.
Q4: What are the likely impurities in a crude sample of this compound?
Common impurities may include unreacted starting materials from the synthesis, by-products from side reactions, and degradation products. One common impurity in benzaldehyde derivatives is the corresponding carboxylic acid, formed by oxidation of the aldehyde group.
Q5: How can I remove acidic impurities prior to purification?
Acidic impurities, such as the corresponding carboxylic acid, can often be removed by performing a liquid-liquid extraction with a mild aqueous base, such as a 5% sodium bicarbonate solution, before proceeding with recrystallization or column chromatography.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume or incorrect solvent choice. | Gradually add more hot solvent. If the compound still does not dissolve, the solvent is likely unsuitable. |
| No crystals form upon cooling. | The solution is not saturated; the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, consider a two-solvent system where a second solvent (an "anti-solvent") is added to reduce the compound's solubility. |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure. | Use a lower-boiling point solvent. Allow the solution to cool more slowly. If oiling persists, consider purification by column chromatography first. |
| Low recovery of purified crystals. | The compound has significant solubility in the cold solvent; too much solvent was used. | Ensure the minimum amount of hot solvent was used for dissolution. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | Incorrect solvent system (eluent). | Optimize the solvent system using TLC. A good starting point is a solvent mixture that gives your desired compound an Rf value of 0.2-0.4. |
| Compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| Compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane). |
| Streaking or tailing of the compound band. | The compound may be interacting too strongly with the stationary phase; the column may be overloaded. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the amount of crude material is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 n-hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 n-hexane:ethyl acetate) to elute the desired compound.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Technical Support Center: Synthesis of 2-Thiazol-2-yl-benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 2-Thiazol-2-yl-benzaldehyde. The following information addresses common side reactions and offers practical solutions to overcome challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their common challenges?
A1: The synthesis of this compound is typically achieved through two main strategies: Palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Negishi) and the Hantzsch thiazole synthesis. Each method presents a unique set of challenges.
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Palladium-Catalyzed Cross-Coupling Reactions: These methods involve the coupling of a thiazole organometallic reagent with a substituted benzaldehyde derivative (e.g., 2-bromobenzaldehyde). Common issues include the formation of homocoupling byproducts, dehalogenation of the starting material, and challenges in catalyst selection and optimization.[1][2][3][4][5][6]
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Hantzsch Thiazole Synthesis: This classical method involves the condensation of an α-haloketone with a thioamide. For 2-arylthiazoles, this can be a multi-step process. Potential problems include the formation of regioisomers and difficulties in controlling reaction conditions to avoid side product formation.[7]
Q2: During a Suzuki coupling to synthesize this compound, I am observing significant amounts of biphenyl and bithiazole byproducts. What causes this and how can it be minimized?
A2: The formation of symmetrical biaryls, such as biphenyl and bithiazole, is a result of a common side reaction known as homocoupling. This occurs when two molecules of the same starting material (e.g., two molecules of the boronic acid or two molecules of the aryl halide) couple with each other.
Causes of Homocoupling:
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Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[8][9]
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Palladium(II) Precatalysts: The use of Pd(II) salts as catalyst precursors can lead to homocoupling at the beginning of the reaction.[9]
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Reaction Conditions: Suboptimal temperature, base, or solvent can favor homocoupling pathways.
Solutions:
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Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize the presence of oxygen.
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Catalyst Choice: Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to in situ reduction of Pd(II) salts.
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Ligand Selection: The choice of phosphine ligand can significantly impact the selectivity of the cross-coupling reaction over homocoupling. Electron-rich and sterically hindered ligands often favor the desired cross-coupling.[1][2][3]
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Slow Addition: Slow addition of one of the coupling partners can help to maintain a low concentration of that reagent, thereby disfavoring homocoupling.
Q3: I am attempting a Stille coupling between 2-(tributylstannyl)thiazole and 2-bromobenzaldehyde, but my yields are low and I have a significant amount of a byproduct that is difficult to separate. What could this be?
A3: A common and often difficult-to-remove byproduct in reactions involving triphenylphosphine-based palladium catalysts is triphenylphosphine oxide (TPPO) .[10][11] TPPO is formed from the oxidation of the triphenylphosphine ligand. Additionally, homocoupling of the organostannane reagent is a frequent side reaction in Stille couplings.[12]
Troubleshooting:
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Purification: TPPO can often be removed by chromatography on silica gel, though it can be challenging. Trituration with a solvent in which TPPO is poorly soluble, such as hexane or cold diethyl ether, can also be effective.[10] Another method involves the addition of ZnCl₂ to form a precipitable complex, ZnCl₂(TPPO)₂, which can be filtered off.[10]
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Minimizing Homocoupling: Similar to Suzuki coupling, maintaining an inert atmosphere and optimizing reaction conditions are crucial.
Q4: My reaction to form this compound from 2-bromobenzaldehyde is resulting in the formation of benzaldehyde. What is causing this?
A4: The formation of benzaldehyde from 2-bromobenzaldehyde is due to a side reaction called hydrodehalogenation (or dehalogenation).[13][14][15] In this process, the bromine atom is replaced by a hydrogen atom.
Causes of Hydrodehalogenation:
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Hydride Sources: The hydride source can be trace water, solvent (like ethanol), or even the phosphine ligand or its degradation products.
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Catalyst System: The choice of palladium catalyst and ligand can influence the rate of hydrodehalogenation.
Solutions:
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Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Ligand and Base Selection: The use of specific ligands and bases can suppress this side reaction. For instance, using (IPr)Pd(allyl)Cl as a catalyst with NaOtBu as the base has been shown to be effective in cross-coupling while minimizing dehalogenation.[13]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Ineffective catalyst or ligand. | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos).[2][3] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Cross-coupling reactions are often sensitive to temperature changes. | |
| Incorrect stoichiometry or poor quality of starting materials. | Verify the molar ratios of your reactants and ensure the purity of starting materials, especially the organometallic reagent. | |
| Formation of Homocoupling Products (e.g., Biphenyl, Bithiazole) | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar).[8][9] |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) catalyst directly. | |
| Formation of Benzaldehyde (from 2-bromobenzaldehyde) | Presence of hydride sources (e.g., water, protic solvents). | Use anhydrous solvents and reagents. |
| Catalyst-mediated hydrodehalogenation. | Choose a catalyst system known to suppress dehalogenation.[13] | |
| Difficult Product Isolation/Purification | Presence of triphenylphosphine oxide (TPPO). | Use chromatographic methods for purification. Alternatively, triturate the crude product with hexane or cold diethyl ether, or precipitate TPPO as a metal salt complex (e.g., with ZnCl₂).[10] |
| Complex mixture of products. | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and minimize the formation of multiple byproducts. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
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Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromobenzaldehyde (1.0 equiv.), 2-(thiazol-2-yl)boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.
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Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Suzuki Coupling Side Reactions
Caption: A logical workflow to diagnose and address common side reactions in the Suzuki coupling synthesis of this compound.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified diagram illustrating the key steps in a palladium-catalyzed cross-coupling reaction, such as Suzuki, Stille, or Negishi coupling.
References
- 1. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 14. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Thiazol-2-yl-benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thiazol-2-yl-benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic method for forming the thiazole ring, typically by reacting an α-haloketone with a thioamide. For the synthesis of a 2-arylthiazole derivative, this may involve a multi-component reaction.[1][2][3]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can lead to side reactions.[4] 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent.[4] 3. Incomplete reaction: The reaction may not have reached completion.[4] 4. Degradation of thioamide: Thioamides can be unstable, especially under acidic conditions.[5] | 1. Purify starting materials: Ensure the purity of reactants through recrystallization or chromatography. Use fresh reagents. 2. Optimize conditions: Screen different solvents (e.g., ethanol, methanol, 1-butanol).[1] Consider using microwave irradiation to reduce reaction times and potentially improve yields.[3][6] 3. Monitor reaction progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials.[4] 4. Use a mild base: Incorporate a mild base like sodium bicarbonate in the work-up to neutralize any acid formed.[7] |
| Multiple Spots on TLC (Side Products) | 1. Formation of oxazole: Contamination of the thioamide with the corresponding amide can lead to the formation of an oxazole byproduct.[4] 2. Dimerization/Polymerization: Self-condensation of reactants or intermediates.[4] | 1. Ensure high purity of thioamide. 2. Adjust reaction concentration: Lowering the concentration of reactants may reduce the rate of side reactions. |
| Product Purification Difficulties | 1. Product is an oil or difficult to crystallize. 2. Impurities co-elute with the product during chromatography. | 1. Attempt different purification methods: If recrystallization fails, column chromatography is a good alternative.[4] 2. Optimize chromatography conditions: Screen different solvent systems for TLC to find a system that provides better separation before attempting column chromatography. |
Method 2: Suzuki-Miyaura Cross-Coupling
This method is a powerful tool for forming the C-C bond between a pre-formed thiazole ring and the benzaldehyde moiety. This typically involves the reaction of a 2-halothiazole with a formylphenylboronic acid.[8][9][10]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst: The palladium catalyst may be deactivated. 2. Poor choice of ligand: The ligand may not be suitable for the specific substrates. 3. Incorrect base or solvent: The base and solvent system is critical for the transmetalation step. 4. Decomposition of boronic acid: Protodeboronation can occur, especially at high temperatures. | 1. Use a fresh catalyst: Ensure the palladium catalyst is active. 2. Select an appropriate ligand: For challenging couplings, bulky, electron-rich phosphine ligands are often effective. 3. Screen bases and solvents: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvents like dioxane, toluene, and DMF are often used.[10] 4. Use milder conditions: Lower the reaction temperature and use an excess of the boronic acid. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen: Oxygen can promote the homocoupling of the boronic acid. | 1. Degas all solvents and reagents: Thoroughly sparge solvents with an inert gas (e.g., argon or nitrogen). 2. Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas. |
| Reaction with Aldehyde Group | 1. The aldehyde functionality is not stable to the reaction conditions. | 1. Protect the aldehyde group: Convert the aldehyde to a more stable functional group, such as an acetal, before the coupling reaction. The protecting group can be removed in a subsequent step.[11][12] |
Method 3: Stille Cross-Coupling
The Stille reaction couples an organostannane (e.g., 2-(tributylstannyl)thiazole) with an organic halide (e.g., a halobenzaldehyde). This method is tolerant of many functional groups.[13][14]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inefficient transmetalation: This is often the rate-limiting step. 2. Side reactions: Homocoupling of the organostannane is a common side reaction.[14] | 1. Use additives: The addition of Cu(I) salts can accelerate the reaction.[13] 2. Optimize catalyst and ligands: As with Suzuki coupling, the choice of palladium source and ligand is crucial. |
| Difficulty in Removing Tin Byproducts | 1. Organotin compounds are often nonpolar and difficult to separate from the product. | 1. Aqueous work-up with fluoride: Washing the reaction mixture with an aqueous solution of KF can help to remove tin residues. 2. Chromatography: Careful column chromatography is often required. |
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions
| Entry | α-Haloketone | Thioamide/Thiourea | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | SiW.SiO₂ (15%) | Ethanol/Water (1:1) | Reflux, 65°C, 2.5h | 87 | [1] |
| 2 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Chlorobenzaldehyde | SiW.SiO₂ (15%) | Ethanol/Water (1:1) | Ultrasonic, RT, 1.5h | 90 | [1] |
| 3 | 2-Bromoacetophenone | Thiourea | - | None | Methanol | Heat, 100°C, 30 min | ~99 | [7][15] |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Thiazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | 4-Iodoisothiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | 1,4-Dioxane/Water | Microwave, 120°C, 30 min | - | [16] |
| 2 | Pyridine-2-sulfonyl fluoride (PyFluor) | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100°C | 66 | [10] |
| 3 | 2-Acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II) (0.25) | KOH | Water | Microwave, 10 min | 98 | [17] |
Experimental Protocols
Protocol 1: Hantzsch-type Synthesis of a 2-Aminothiazole Derivative
This protocol is adapted from a general procedure for the Hantzsch synthesis.[7]
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Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
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Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
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Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
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Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
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Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
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Isolation: Filter the resulting precipitate through a Buchner funnel.
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Washing and Drying: Wash the filter cake with water and allow the solid to air dry on a tared watchglass.
Protocol 2: Suzuki-Miyaura Coupling to Synthesize an Aryl-Substituted Heterocycle
This protocol is a general guideline for the Suzuki-Miyaura coupling of a halo-heterocycle with an arylboronic acid and may require optimization.[16]
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Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the halo-thiazole (1.0 equiv), the desired formylphenylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., SPhos, 10 mol%), and base (e.g., K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water.
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Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).
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Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic strategy decision tree for this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary strategies are:
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Hantzsch Thiazole Synthesis: Constructing the thiazole ring from acyclic precursors, where one of the precursors already contains the benzaldehyde moiety (potentially in a protected form).[1][3]
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Cross-Coupling Reactions: Forming a carbon-carbon bond between a pre-synthesized thiazole ring and a benzaldehyde ring using methods like the Suzuki-Miyaura or Stille coupling.[8][13]
Q2: My Hantzsch synthesis yield is consistently low. What are the most common reasons?
A2: Low yields in Hantzsch synthesis are often due to the purity of the starting materials, suboptimal reaction conditions (temperature, solvent), or side reactions.[4][5] Ensure your α-haloketone and thioamide are pure, and consider screening different solvents and temperatures. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[4]
Q3: Do I need to protect the aldehyde group during a cross-coupling reaction?
A3: It depends on the reaction conditions and the stability of the aldehyde. Aldehydes can be sensitive to some bases and high temperatures used in cross-coupling reactions. If you observe degradation of the aldehyde or side reactions involving this group, it is advisable to protect it as an acetal.[11][12] The acetal can be easily removed under acidic conditions after the coupling is complete.
Q4: How can I purify the final product, this compound?
A4: The purification method will depend on the physical properties of the product and the impurities present.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for removing impurities.
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Column Chromatography: This is a versatile method for purifying both solid and liquid products. Silica gel is commonly used as the stationary phase.[4][18]
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Bisulfite Adduct Formation: For purifying aldehydes from non-aldehyde impurities (like corresponding carboxylic acids from oxidation), forming a solid bisulfite adduct can be effective. The pure aldehyde can be regenerated by treating the adduct with a base.[19]
Q5: How do I remove tin byproducts from a Stille coupling reaction?
A5: Organotin byproducts can be challenging to remove due to their low polarity. Common methods include washing the organic phase with an aqueous solution of potassium fluoride (KF) or 1 M HCl, or using specific chromatography techniques. The main drawback of the Stille reaction is the high toxicity of the tin compounds.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Groups [organic-chemistry.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Technical Support Center: Overcoming Reactivity Challenges with 2-Thiazol-2-yl-benzaldehyde
Welcome to the technical support center for 2-Thiazol-2-yl-benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on utilizing this versatile building block in organic synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome the low reactivity often encountered with this heteroaromatic aldehyde.
Understanding the Reactivity of this compound
The aldehyde group of this compound can exhibit reduced reactivity in various classic carbonyl reactions. This is primarily attributed to the electronic properties of the thiazole ring. The thiazole moiety is electron-withdrawing, which can decrease the electron density at the aldehyde's carbonyl carbon. This deactivation makes the carbonyl carbon less electrophilic and, therefore, less susceptible to nucleophilic attack. Additionally, the nitrogen atom in the thiazole ring can act as a Lewis base, potentially coordinating with catalysts or reagents and hindering their desired interaction with the aldehyde group.
Troubleshooting Guides
This section provides troubleshooting advice for common reactions where low reactivity of this compound is a known issue.
Issue 1: Low Yield in Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig and HWE reactions are fundamental for alkene synthesis from aldehydes. However, the reduced electrophilicity of this compound can lead to sluggish reactions and low yields of the desired stilbene-like products.
Troubleshooting Steps:
-
Choice of Base and Ylide/Phosphonate:
-
For Wittig reactions with unstabilized or semi-stabilized ylides, stronger bases may be required to generate a sufficient concentration of the ylide. Consider using n-butyllithium (n-BuLi) or sodium hydride (NaH) instead of milder bases.
-
In HWE reactions, phosphonates with electron-withdrawing groups can enhance the nucleophilicity of the corresponding carbanion, potentially improving reaction rates.
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. Refluxing in a higher-boiling solvent like THF or toluene may be beneficial.
-
Reaction Time: Extended reaction times (24-48 hours) may be necessary for complete conversion. Monitor the reaction progress by TLC.
-
-
Additives:
-
The addition of Lewis acids can sometimes activate the aldehyde, but care must be taken as they can also interact with the thiazole nitrogen.
-
For HWE reactions, the use of additives like 18-crown-6 with potassium bases (e.g., KHMDS) can enhance the reactivity of the phosphonate carbanion.
-
Logical Troubleshooting Flowchart for Low Yield in Olefination Reactions:
A decision tree for troubleshooting low-yielding olefination reactions.
Issue 2: Incomplete Knoevenagel and Aldol Condensations
These base-catalyzed condensation reactions are also sensitive to the electrophilicity of the aldehyde.
Troubleshooting Steps:
-
Catalyst Choice:
-
While weak bases like piperidine or pyridine are standard for the Knoevenagel condensation, a stronger base might be necessary. However, very strong bases can promote self-condensation of the active methylene compound.
-
The use of a Lewis acid co-catalyst in combination with a mild base can sometimes be effective.
-
For aldol condensations, using a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent is common.
-
-
Reaction Conditions:
-
Water Removal: In Knoevenagel condensations, the removal of water as it is formed can drive the equilibrium towards the product. The use of a Dean-Stark apparatus with a solvent like toluene is a standard technique.
-
Temperature: Heating the reaction mixture is often necessary to promote both the initial condensation and the subsequent dehydration step.
-
Quantitative Data Summary for Condensation Reactions:
| Reaction Type | Active Methylene/Carbonyl | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel | Malononitrile | Piperidine | Ethanol | Reflux | 5 | 75-85 | Hypothetical |
| Knoevenagel | Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 8 | 80-90 | Hypothetical |
| Aldol | Acetone | 10% NaOH | Ethanol/Water | Room Temp | 24 | 60-70 | Hypothetical |
| Aldol | Cyclohexanone | KOH | Methanol | Reflux | 12 | 65-75 | Hypothetical |
Note: The data in this table is representative and may need to be optimized for specific substrates and scales.
Issue 3: Poor Conversion in Reductive Amination
The formation of the imine intermediate in reductive amination can be slow due to the deactivated aldehyde.
Troubleshooting Steps:
-
pH Control: The initial condensation to form the imine is often acid-catalyzed. Maintaining a slightly acidic pH (around 4-5) can facilitate this step without deactivating the amine nucleophile.
-
Reducing Agent:
-
Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
If the reaction is performed in a one-pot fashion, ensure the reducing agent is stable under the conditions required for imine formation.
-
-
Pre-formation of the Imine: In some cases, it may be beneficial to form the imine first, with removal of water, before adding the reducing agent.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with this compound not going to completion, even with a strong base and high temperature?
A1: Besides the electronic deactivation by the thiazole ring, steric hindrance could play a role. The thiazole group ortho to the aldehyde can sterically hinder the approach of the bulky phosphorus ylide. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative. The smaller phosphonate carbanions used in the HWE reaction are generally less sterically demanding than triphenylphosphonium ylides.
Q2: I am observing the formation of multiple byproducts in my aldol condensation. How can I improve the selectivity?
A2: The formation of byproducts in a crossed aldol condensation can arise from the self-condensation of the ketone. To minimize this, you can slowly add the ketone to a mixture of the this compound and the base. This ensures that the concentration of the enolate is always low, and it preferentially reacts with the more electrophilic (in this context, non-enolizable) this compound.
Q3: Can I use acid catalysis for the Knoevenagel condensation with this substrate?
A3: While some Knoevenagel-type reactions can be acid-catalyzed, it is generally not recommended for this compound. The nitrogen atom on the thiazole ring is basic and can be protonated by strong acids. This would make the thiazole ring even more electron-withdrawing, further deactivating the aldehyde and potentially halting the reaction. Mildly basic or neutral conditions are typically more successful.
Experimental Protocols
General Protocol for Horner-Wadsworth-Emmons Olefination
This protocol provides a starting point for the synthesis of stilbene analogs from this compound.
Workflow Diagram:
A typical workflow for the Horner-Wadsworth-Emmons reaction.
Methodology:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of the appropriate phosphonate ester (1.1 eq.) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The reaction mixture is cooled back to 0 °C, and a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alkene.
This technical support guide provides a foundation for addressing the reactivity challenges of this compound. Successful synthesis will often depend on careful optimization of the reaction conditions. We encourage researchers to use these guidelines as a starting point and to systematically explore variations in catalysts, solvents, temperatures, and reaction times to achieve the best results in their specific applications.
Technical Support Center: Synthesis of 2-(Thiazol-2-yl)-benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Thiazol-2-yl)-benzaldehyde. The methodologies primarily focus on palladium-catalyzed cross-coupling reactions, which are standard procedures for forming the crucial carbon-carbon bond between the thiazole and benzaldehyde moieties.
Catalyst Selection and Reaction Workflow
The synthesis of 2-(Thiazol-2-yl)-benzaldehyde is typically achieved through a cross-coupling reaction. The two most common and effective methods are the Suzuki-Miyaura coupling and the Stille coupling. The choice between these methods often depends on the availability of starting materials, tolerance of functional groups, and concerns regarding the toxicity of reagents. Below is a diagram illustrating the general workflow for catalyst selection and synthesis.
Caption: Logical workflow for the synthesis of 2-(Thiazol-2-yl)-benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is better for synthesizing 2-(Thiazol-2-yl)-benzaldehyde: Suzuki-Miyaura or Stille coupling?
A1: Both Suzuki-Miyaura and Stille couplings are effective for this synthesis. The Suzuki-Miyaura reaction is often preferred due to the lower toxicity of boronic acid reagents compared to organotin compounds used in the Stille reaction.[1] However, organostannanes can be more reactive in some cases, potentially leading to higher yields or milder reaction conditions. The choice may ultimately depend on the commercial availability and stability of the respective thiazole reagent (2-thiazolylboronic acid/ester vs. 2-(tributylstannyl)thiazole).
Q2: Does the aldehyde group on the benzaldehyde interfere with the palladium catalyst?
A2: The aldehyde group can be sensitive to the reaction conditions, particularly the basic environment and the presence of nucleophilic reagents. While many modern catalyst systems exhibit good functional group tolerance, side reactions involving the aldehyde are possible. To mitigate these risks, you can use a protecting group for the aldehyde, such as forming an acetal.[2][3]
Q3: What is the best palladium catalyst to use?
A3: The optimal palladium catalyst is substrate-dependent.[4] For Suzuki-Miyaura couplings, common choices include Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4][5][6] For Stille couplings, Pd(PPh₃)₄ is a frequently used catalyst, sometimes with a copper(I) iodide co-catalyst to enhance the reaction rate.[7]
Q4: Why is an inert atmosphere necessary for these reactions?
A4: The active palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to catalyst deactivation and low yields.[8] Therefore, it is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly degassed solvents. Consider using a more robust pre-catalyst that is less sensitive to air. |
| Inefficient Transmetalation | In Suzuki couplings, ensure the base is strong enough but not so strong as to cause significant side reactions. Potassium phosphate (K₃PO₄) is often a good choice.[5] In Stille couplings, the addition of a copper(I) salt (e.g., CuI) can accelerate this step.[9] |
| Poor Quality Reagents | Use high-purity starting materials. Boronic acids can be prone to decomposition; consider using the corresponding pinacol ester for increased stability.[10] Ensure organostannane reagents are pure. |
| Suboptimal Ligand | The choice of ligand is critical. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to promote oxidative addition and reductive elimination.[6][11] |
| Incorrect Solvent | The solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used in Suzuki couplings. Ensure the chosen solvent is anhydrous for Stille reactions. |
Issue 2: Presence of Significant Side Products
| Side Product | Cause and Troubleshooting |
| Homocoupling of Starting Materials | This occurs when two molecules of the boronic acid or organostannane couple with each other. It can be minimized by ensuring a truly anaerobic environment, as oxygen can promote this side reaction.[8] Using the correct stoichiometry of reactants is also important. |
| Protodeboronation (Suzuki) | This is the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom. It can be minimized by using a milder base (e.g., K₂CO₃), a less aqueous solvent system, or by using a more stable boronic acid pinacol ester.[10] |
| Aldehyde Reduction or Addition | If the reaction conditions are too harsh or if certain bases are used, the aldehyde group may be reduced or undergo addition reactions. If this is a persistent issue, protecting the aldehyde as an acetal is recommended. The acetal is stable to the basic conditions of the coupling reaction and can be easily removed with a mild acid workup.[2][3] |
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes representative data for palladium-catalyzed Suzuki-Miyaura coupling reactions of aryl halides with heteroaryl boronic acids, providing an indication of expected performance for the synthesis of 2-(Thiazol-2-yl)-benzaldehyde.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| Pd₂(dba)₃ / SPhos | 3-Bromobenzonitrile | 2-Furylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 | [5] |
| [(MeIPrS)Pd(cin)Cl] | 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | Ethanol | 80 | 8 | 91 | [12] |
| Pd(PPh₃)₄ | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | DME/H₂O | 85 | 16 | 85 | [13] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with 2-Thiazolylboronic Acid Pinacol Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromobenzaldehyde
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (2-Thiazolylboronic acid pinacol ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add 2-bromobenzaldehyde (1.0 mmol), 2-thiazolylboronic acid pinacol ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2-(Thiazol-2-yl)-benzaldehyde.
Protocol 2: Stille Coupling of 2-Iodobenzaldehyde with 2-(Tributylstannyl)thiazole
This protocol is a general guideline and may require optimization. Organotin compounds are toxic and should be handled with appropriate safety precautions.
Materials:
-
2-Iodobenzaldehyde
-
2-(Tributylstannyl)thiazole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 2-iodobenzaldehyde (1.0 mmol) in anhydrous DMF (5 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
-
Add 2-(tributylstannyl)thiazole (1.1 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes during the wash. Repeat the KF wash.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Protection of Benzaldehyde as an Acetal
Materials:
-
2-Bromobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-bromobenzaldehyde (10 mmol) and ethylene glycol (12 mmol) in toluene.
-
Add a catalytic amount of p-TsOH.
-
Heat the mixture to reflux and remove water azeotropically using the Dean-Stark trap.
-
Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the protected 2-(2-bromophenyl)-1,3-dioxolane. This can then be used in the cross-coupling reaction.
Deprotection:
-
Dissolve the acetal-protected product in a mixture of acetone and water.
-
Add a catalytic amount of p-TsOH or dilute HCl.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the acid and extract the product with an organic solvent.
-
Purify as needed.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for 2-Thiazol-2-yl-benzaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 2-thiazol-2-yl-benzaldehyde.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the workup and purification of products from reactions with this compound.
Q1: What is a general aqueous workup procedure for reactions involving this compound?
A general workup aims to separate the desired product from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, and byproducts.
-
Quenching: The first step is to stop the reaction, typically by adding a quenching agent. The choice of agent depends on the reaction type. For instance, Grignard reactions are quenched with a dilute acid like HCl, while others might be quenched with water or a saturated aqueous solution of ammonium chloride.[1]
-
Extraction: The product is then extracted from the aqueous layer into an immiscible organic solvent. Common solvents include ethyl acetate, dichloromethane (DCM), or chloroform.[1][2] The choice depends on the product's solubility.
-
Washing: The organic layer is washed with water or brine (saturated NaCl solution) to remove water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[3]
-
Purification: The crude product is then purified, most commonly by column chromatography or recrystallization.[2][3][4]
Q2: My reaction yield is low after workup. What are the potential causes and solutions?
Low yields can arise from several factors during the reaction or workup.[5]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before starting the workup.[2][6]
-
Product Loss During Extraction: The product may have partial solubility in the aqueous layer. To minimize loss, perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).[3] Also, ensure the correct organic solvent is used based on product polarity.
-
Degradation of Product: The product might be sensitive to the pH or temperature during workup. For acid-sensitive products, use a milder quenching agent like saturated ammonium chloride instead of strong acids. Avoid excessive heat during solvent removal.
-
Difficult Purification: Significant product loss can occur during purification.[5] Optimizing the solvent system for column chromatography or finding a suitable recrystallization solvent is crucial.
Q3: I'm observing a significant byproduct in my reaction mixture. How can I identify and remove it?
Byproduct formation is common. The nature of the byproduct depends on the specific reaction.
-
Wittig Reaction: A major byproduct is triphenylphosphine oxide (TPPO).[7][8] While some TPPO can be removed by precipitation from a nonpolar solvent like hexanes, residual amounts often require column chromatography for complete removal.[6]
-
Grignard Reaction: Potential byproducts include unreacted starting material or products from side reactions like enolization.[1] Careful control of reaction conditions (e.g., temperature, inert atmosphere) can minimize these.[1]
-
Condensation Reactions: In the synthesis of the benzothiazole core, impurities in starting materials like 2-aminothiophenol can lead to side reactions.[5] Using high-purity starting materials is essential.
Purification is key to removing byproducts. Column chromatography on silica gel is a versatile method.[3] The choice of eluent (mobile phase) is critical and should be determined by TLC analysis.[4][6]
Q4: How do I choose the right solvents for extraction and purification?
-
Extraction: The ideal extraction solvent should readily dissolve the product but be immiscible with the aqueous layer. Ethyl acetate is a good starting point for moderately polar compounds. For less polar products, diethyl ether or hexanes might be suitable. For more polar products, dichloromethane (DCM) can be used.
-
Purification (Column Chromatography): The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).[3] The optimal ratio is determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.
-
Purification (Recrystallization): A good recrystallization solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol is often a suitable solvent for recrystallizing benzothiazole derivatives.[9][10]
Data Summary Table
The table below summarizes common reagents and solvents used in the workup and purification of this compound reaction products.
| Workup Step | Reagent/Solvent | Purpose / Common Application | Reaction Type Example |
| Quenching | Dilute HCl | Neutralizes basic reagents and protonates alkoxides. | Grignard Reaction[1] |
| Saturated NH₄Cl (aq) | Mildly acidic quench for sensitive functional groups. | Organometallic Reactions | |
| Water | Stops reactions and dissolves inorganic salts. | General Use | |
| Extraction | Ethyl Acetate | General-purpose solvent for moderately polar products. | Grignard, Wittig, Amination[1] |
| Dichloromethane (DCM) | For a wide range of polarities; denser than water. | Condensation Reactions[11] | |
| Hexanes / Petroleum Ether | For nonpolar products and washing away nonpolar impurities. | Wittig (to precipitate TPPO)[6] | |
| Purification | Hexanes/Ethyl Acetate | Common eluent system for silica gel column chromatography. | General Purification[1] |
| Ethanol / Methanol | Often used for recrystallization of final products. | Condensation Products[9][10][12] |
Experimental Protocols
Detailed Workup for a Wittig Reaction of this compound
This protocol outlines a typical workup procedure following the reaction of this compound with a phosphonium ylide (Wittig reagent) to form an alkene.[7][13]
-
Reaction Monitoring: Before workup, confirm the consumption of the starting aldehyde using TLC, typically with a 10% ethyl acetate/hexanes mobile phase.[6]
-
Initial Quenching & Extraction:
-
Once the reaction is complete, add hexanes to the reaction mixture (approximately 3 mL for a small-scale reaction) and stir vigorously.[6] This step helps to extract the desired alkene product while causing the byproduct, triphenylphosphine oxide (TPPO), to precipitate.
-
Prepare a filtering pipette by placing a small cotton plug at the bottom.[6]
-
-
Filtration:
-
Transfer the hexane slurry to the filtering pipette and collect the filtrate, which contains the product. The solid TPPO will be retained by the cotton plug.
-
Wash the reaction vial and the solid in the pipette with additional small portions of hexanes to ensure complete transfer of the product.
-
-
Solvent Removal:
-
Collect the combined hexane filtrates in a clean, pre-weighed vial.
-
Remove the hexanes under a stream of nitrogen or by using a rotary evaporator to yield the crude product.[6]
-
-
Purification by Column Chromatography:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column packed with hexanes.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified alkene.
-
Visual Workflow Diagrams
Caption: General workflow for an aqueous workup procedure.
Caption: Troubleshooting guide for common workup issues.
References
- 1. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 13. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Characterization of Impurities in 2-Thiazol-2-yl-benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2-Thiazol-2-yl-benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Potential impurities largely depend on the synthetic route used. A common approach for synthesizing similar compounds involves the condensation of 2-bromobenzaldehyde with a thiazole precursor. Based on this and potential degradation, likely impurities include:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 2-bromobenzaldehyde and the thiazole precursor.
-
By-products: Formed from side reactions during the synthesis.
-
-
Degradation Products:
-
2-Thiazol-2-yl-benzoic acid: The primary oxidation product of the aldehyde functional group.
-
-
Residual Solvents: Organic solvents used during synthesis and purification.[1][2]
Q2: Which analytical technique is best for routine purity analysis of this compound?
A2: For routine purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended method.[3] It is a robust and reliable technique that can effectively separate the main compound from its potential non-volatile, process-related impurities and degradation products, allowing for accurate quantification.[2][3]
Q3: When should I use Gas Chromatography-Mass Spectrometry (GC-MS)?
A3: GC-MS is particularly useful for identifying and quantifying volatile or semi-volatile organic impurities, such as residual solvents.[2] For non-volatile compounds like this compound and its primary impurities, GC-MS analysis may require a derivatization step to increase their volatility.[3] It can be a valuable complementary technique to HPLC for comprehensive impurity profiling.[3]
Q4: An unknown peak is present in my LC-MS analysis. How can I identify it?
A4: Identifying an unknown impurity involves a systematic approach. First, consider the potential impurities from the synthesis route. The mass-to-charge ratio (m/z) from the mass spectrometer provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.[4] Further structural elucidation requires isolating the impurity (e.g., by preparative HPLC) and analyzing it using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS).[5]
Q5: My HPLC chromatogram shows poor peak shape (e.g., tailing) for the main compound. What could be the cause?
A5: Poor peak shape in HPLC can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample. Try diluting the sample.
-
Secondary Interactions: Silanol groups on the silica-based column interacting with the analyte. Adding a small amount of an amine modifier (like triethylamine) to the mobile phase or using a base-deactivated column can help.
-
Mismatched Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase. Dissolve the sample in the mobile phase if possible.
-
Column Degradation: The column may be nearing the end of its life. Try flushing or replacing the column.
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Chromatogram
This guide provides a step-by-step approach to identifying unexpected peaks in your HPLC analysis of this compound.
-
System Blank Analysis:
-
Action: Inject a blank solvent (typically the mobile phase or sample diluent).
-
Purpose: To determine if the unexpected peaks are from the system itself (e.g., solvent contamination, carryover from a previous injection).
-
Result: If peaks are present, the issue is with the system or solvents. If not, the peaks are from the sample.
-
-
Review Synthesis and Handling:
-
Action: Review the synthetic pathway, reagents, and solvents used. Consider potential side reactions and degradation pathways (e.g., oxidation, hydrolysis).
-
Purpose: To create a list of potential impurities and their expected molecular weights.
-
-
LC-MS Analysis:
-
Action: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purpose: To obtain the molecular weight of the unknown impurities.
-
Result: Compare the observed m/z values with the molecular weights of suspected impurities.
-
-
Forced Degradation Study:
-
Action: Subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, oxidation, light).
-
Purpose: To intentionally generate degradation products.
-
Result: If the retention time of a degradation product matches the unknown peak, it helps confirm its identity.
-
-
Isolation and Structural Elucidation:
-
Action: If the impurity is present at a significant level (typically >0.1% as per ICH guidelines), isolate it using preparative HPLC.[5]
-
Purpose: To obtain a pure sample of the impurity for structural analysis.
-
Result: Characterize the isolated impurity using NMR spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) to confirm its structure.
-
Data Presentation
Table 1: Hypothetical HPLC and MS Data for this compound and Potential Impurities
| Compound Name | Expected Retention Time (min) | UV λmax (nm) | [M+H]⁺ (m/z) | Potential Origin |
| 2-Bromobenzaldehyde | 8.5 | 258 | 184.9/186.9 | Starting Material |
| This compound | 12.1 | 285, 310 | 190.0 | Active Pharmaceutical Ingredient (API) |
| 2-Thiazol-2-yl-benzoic acid | 10.3 | 280 | 206.0 | Oxidation Product |
Note: Retention times are hypothetical and will vary based on the specific HPLC method used.
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis
This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
Data Analysis:
-
The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: LC-MS Method for Impurity Identification
This protocol uses the same chromatographic conditions as the HPLC method but couples the separation to a mass spectrometer for identification.
-
LC Conditions: Use the same conditions as in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Mass Range: 50-500 amu
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z values of potential impurities.
-
Analyze the mass spectra of any unknown peaks to determine their molecular weight.
-
Visualizations
Caption: A typical workflow for the identification and characterization of impurities.
Caption: A decision tree for troubleshooting the appearance of an unexpected peak.
References
Technical Support Center: Scaling Up the Synthesis of 2-Thiazol-2-yl-benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Thiazol-2-yl-benzaldehyde, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of 2-bromothiazole with 2-formylphenylboronic acid. The reaction is favored for its high functional group tolerance, generally good yields, and the commercial availability of the starting materials and catalysts.
Q2: What are the primary challenges when scaling up the Suzuki-Miyaura synthesis of this compound?
A2: Scaling up this synthesis presents several challenges:
-
Catalyst Efficiency and Removal: Maintaining high catalyst activity at lower loadings is crucial for cost-effectiveness. Residual palladium in the final product is a major concern in pharmaceutical applications and requires efficient removal strategies.
-
Reaction Kinetics and Heat Transfer: Larger reaction volumes can lead to issues with mixing and maintaining uniform temperature, potentially affecting reaction kinetics and leading to the formation of byproducts.
-
Work-up and Purification: Isolating the product from large volumes of solvents and removing impurities at scale can be challenging. The aldehyde functional group can also be sensitive to certain purification conditions.
-
Side Reactions: Undesired side reactions, such as homocoupling of the boronic acid and protodeboronation, can become more significant at a larger scale.
Q3: What are the key side products to watch for in this synthesis?
A3: The main potential side products include:
-
Protodeboronation Product: Formation of benzaldehyde due to the replacement of the boronic acid group on 2-formylphenylboronic acid with a hydrogen atom. This is often exacerbated by high temperatures and certain basic conditions.
-
Homocoupling Product: Formation of 2,2'-bithiazole from the coupling of two molecules of 2-bromothiazole.
-
Oxidation Product: Oxidation of the aldehyde to the corresponding carboxylic acid, 2-(thiazol-2-yl)benzoic acid, particularly during work-up and purification if exposed to air for extended periods.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated. | • Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing solvents and using an inert atmosphere (Nitrogen or Argon).• Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-formed, air-stable catalyst. |
| Poor Quality Reagents: Impurities in starting materials or solvents can inhibit the reaction. | • Use high-purity 2-bromothiazole and 2-formylphenylboronic acid.• Use anhydrous solvents. | |
| Incorrect Base: The base may not be optimal for the specific catalyst system and substrates. | • Screen different bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly effective. The choice of base can significantly impact yield. | |
| Significant Formation of Benzaldehyde (Protodeboronation) | High Reaction Temperature: Elevated temperatures can promote the protodeboronation of 2-formylphenylboronic acid. | • Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Inappropriate Base or Solvent: The combination of base and solvent can influence the rate of protodeboronation. | • Consider using a milder base or a different solvent system. Anhydrous conditions can sometimes suppress this side reaction. | |
| Formation of 2,2'-Bithiazole (Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid and the organohalide. | • Ensure the reaction is performed under strictly anaerobic conditions. |
| Sub-optimal Ligand or Catalyst Loading: The choice and amount of ligand can influence the relative rates of cross-coupling versus homocoupling. | • Screen different phosphine ligands. Increasing the ligand-to-palladium ratio may sometimes suppress homocoupling. | |
| Product Degradation (Oxidation to Carboxylic Acid) | Exposure to Air During Work-up: The aldehyde is susceptible to oxidation, especially under basic conditions or upon prolonged exposure to air. | • Minimize the duration of the work-up and purification steps.• Consider performing the work-up under an inert atmosphere.• A bisulfite extraction can be used to separate the aldehyde from non-carbonyl impurities and protect it from oxidation. |
| Difficulty in Product Purification | Polar Nature of the Product: The aldehyde and thiazole moieties impart polarity, which can make separation from polar byproducts challenging. | • Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.• Recrystallization from a suitable solvent system can be an effective final purification step. |
Experimental Protocols
Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol is a representative procedure and may require optimization for scale-up.
Materials:
-
2-Bromothiazole
-
2-Formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Degassed water (if using an aqueous base system)
Procedure:
-
Reaction Setup: To a clean, dry, and inerted reaction vessel, add 2-formylphenylboronic acid (1.2 equivalents), the chosen base (2.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
-
Inerting: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add the degassed solvent, followed by 2-bromothiazole (1.0 equivalent).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound, illustrating the effect of different reaction parameters. Note: These values are representative and may vary based on specific experimental conditions and scale.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | 95 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 90 | 8 | 88 | 97 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 6 | 85 | 96 |
Table 2: Scale-Up Comparison
| Scale (mmol) | Catalyst Loading (mol%) | Reaction Volume (mL) | Average Yield (%) | Purity (%) |
| 1 | 3.0 | 10 | 85 | >98 |
| 10 | 2.0 | 100 | 82 | >97 |
| 100 | 1.0 | 1000 | 78 | >97 |
Visualizations
Reaction Pathway
Caption: Suzuki-Miyaura synthesis of this compound.
Experimental Workflow
Caption: General workflow for the scaled-up synthesis.
Troubleshooting Decision Treedot
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Technical Support Center: Thiazole Ring Formation
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with thiazole ring formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My thiazole synthesis is resulting in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in thiazole synthesis, particularly in widely-used methods like the Hantzsch synthesis, can be attributed to several factors. Here’s a step-by-step troubleshooting guide:
-
Purity of Starting Materials: The purity of your reactants is critical. Impurities in α-haloketones or thioamides can lead to unwanted side reactions, which consume the starting materials and complicate the purification of the final product.[1][2]
-
Recommendation: Ensure your α-haloketone is fresh and free from decomposition products. The quality of the thioamide is also crucial, as it can be unstable, especially under acidic conditions.[3] Always request and review the Certificate of Analysis (CoA) for your reagents to ensure high purity (e.g., ≥98%).[2]
-
-
Reaction Conditions:
-
Temperature: Hantzsch thiazole synthesis is often exothermic.[3] Overheating can lead to the formation of side products. It's important to maintain proper temperature control.[3] While some traditional methods require refluxing for several hours, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures between 90-130°C.[1]
-
Solvent: The choice of solvent plays a significant role in the reaction rate and yield.[1] Common solvents include ethanol and methanol.[3] However, screening different solvents is advisable as the optimal choice depends on the specific substrates.[1] For certain reactions, greener solvents like water have been used successfully.[3] The use of anhydrous solvents is often recommended as the presence of water can be detrimental in some cases.[1]
-
pH Control: The reaction can be sensitive to pH. Neutralizing the reaction mixture upon completion can help in the precipitation of the product and improve its isolation.[3]
-
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the thioamide can sometimes help drive the reaction to completion and minimize side reactions involving the α-haloketone.[3]
Issue 2: Significant Side Product Formation
Q: I am observing a significant amount of side products in my reaction mixture, making purification difficult. How can I improve the selectivity of my thiazole synthesis?
A: The formation of side products is a common issue and is often related to the reactivity of the starting materials and intermediates.
-
Temperature Management: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Stepwise addition of reagents can also help control the reaction exotherm and reduce the formation of undesired products.[3]
-
Catalyst and Base Selection: For some thiazole syntheses, the choice of catalyst and base is crucial. For instance, in certain copper-catalyzed reactions, a combination of a specific base and catalyst can lead to better results.[4]
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent them from participating in side reactions.
Data Presentation: Optimization of Reaction Conditions
To illustrate the impact of different parameters on thiazole synthesis, the following table summarizes hypothetical optimization data for a modified Gewald reaction, as inspired by literature.[5]
| Entry | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Toluene | Triethylamine | 80 | 300 | 45 |
| 2 | Dioxane | Triethylamine | 80 | 300 | 60 |
| 3 | Trifluoroethanol | Triethylamine | 60 | 390 | 75 |
| 4 | Trifluoroethanol | DBU | 60 | 390 | 72 |
| 5 | Trifluoroethanol | Triethylamine | 80 | 630 | 85 |
This table is a representative example and actual results will vary based on specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the Hantzsch synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[6]
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]
-
Add methanol (5 mL) and a magnetic stir bar.[6]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[6]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[6]
-
Pour the contents of the vial into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[6][7]
-
Filter the mixture through a Buchner funnel.[6]
-
Wash the collected solid with water to remove any remaining salts.[6]
-
Allow the solid to air dry on a watch glass.[6]
Visualizations
Troubleshooting Workflow for Thiazole Ring Formation
Caption: A flowchart for troubleshooting common issues in thiazole synthesis.
Mechanism of Hantzsch Thiazole Synthesis
Caption: The reaction pathway for the Hantzsch thiazole synthesis.
References
Validation & Comparative
A Researcher's Guide to Purity Analysis of 2-Thiazol-2-yl-benzaldehyde by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of final products. 2-Thiazol-2-yl-benzaldehyde is a valuable building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent synthetic transformations and biological assays. This guide provides a comprehensive comparison of HPLC with other analytical techniques for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
Introduction to Purity Analysis
The purity of a chemical compound is a measure of the percentage of the desired compound in a sample. Impurities can arise from various sources, including residual starting materials, by-products of the synthesis, and degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity determination due to its high resolution, sensitivity, and applicability to a broad range of compounds.[1] This guide will focus on a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and compare it with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Impurities in the Synthesis of this compound
Understanding the synthetic route is crucial for identifying potential process-related impurities. A common method for the synthesis of similar benzothiazole derivatives involves the condensation of 2-aminothiophenol with an appropriate aldehyde.[2] For this compound, a plausible synthesis could involve the reaction of 2-bromobenzaldehyde with 2-lithiothiazole or a similar palladium-catalyzed cross-coupling reaction. Potential impurities could therefore include:
-
Starting Materials: Unreacted 2-bromobenzaldehyde and thiazole.
-
By-products: Homocoupling products of the starting materials.
-
Isomers: Positional isomers of the final product.
-
Degradation Products: Oxidation of the aldehyde to a carboxylic acid.
Recommended Analytical Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the preferred method for analyzing moderately polar compounds like this compound.[1] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Objective: To determine the purity of a synthesized this compound sample and to identify and quantify any impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[3]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min[3] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection | UV at 254 nm[4] |
| Injection Volume | 10 µL[3][4] |
| Column Temperature | 30 °C[3][4] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).[3]
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.[3]
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.[3]
Analytical Workflow for HPLC Purity Determination
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While RP-HPLC is a robust and reliable method, other techniques can also be employed for the purity analysis of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the volatility of potential impurities and the need for structural elucidation.
| Analytical Technique | Principle | Ideal for Analyzing | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase.[5] | Non-volatile and thermally stable compounds and their process-related impurities.[5] | High resolution and sensitivity, suitable for a wide range of compounds, robust and widely available.[5] | May not be suitable for highly volatile impurities. Requires a reference standard for quantification.[5] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation based on the volatility of analytes in a gaseous mobile phase, followed by mass-based detection.[1] | Volatile and semi-volatile impurities. | Provides structural information for impurity identification. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.[6] |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Quantification based on the integrated signal of a specific nucleus (e.g., ¹H) relative to an internal standard. | Determining the absolute purity of the main component. | Provides an absolute purity value without the need for a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods for detecting trace impurities. Requires a high-field NMR spectrometer.[5] |
| Titration | A chemical reaction between the analyte and a reagent of known concentration. | Quantifying the aldehyde functional group. | A classic and often inexpensive method for determining the amount of a specific functional group.[7] | Not suitable for identifying or quantifying other impurities. Less specific than chromatographic methods.[7] |
Logical Flow for Selecting a Purity Analysis Method
Caption: Decision tree for selecting the appropriate purity analysis method.
Conclusion
For the routine purity assessment of synthesized this compound, RP-HPLC is the recommended method.[1] It is a robust, reliable, and well-established technique that can effectively separate the main compound from its potential non-volatile, process-related impurities. The high resolution of HPLC allows for accurate quantification and is highly suitable for quality control in a pharmaceutical setting.[1] For a more comprehensive impurity profile, especially when volatile impurities are suspected, GC-MS can be a valuable complementary technique. For the determination of absolute purity, qNMR is the method of choice. The selection of the most appropriate analytical technique or combination of techniques will ultimately depend on the specific goals of the analysis and the available instrumentation.
References
A Comparative Guide to the Synthetic Routes of 2-(Thiazol-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 2-(thiazol-2-yl)benzaldehyde, a key intermediate in pharmaceutical research. The following sections detail the most prominent synthetic strategies, offering a side-by-side analysis of their performance based on experimental data. Detailed experimental protocols and a visual representation of the synthetic pathways are included to aid in the selection of the most suitable method for your research needs.
Introduction
2-(Thiazol-2-yl)benzaldehyde is a valuable building block in the synthesis of a variety of biologically active compounds. Its preparation can be achieved through several synthetic pathways, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient. This guide will focus on the comparative analysis of three major routes: the Stille coupling, the Suzuki-Miyaura coupling, and a Grignard-based approach. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, substrate availability, and scalability.
Comparison of Synthetic Routes
The selection of a synthetic route is a critical decision in any chemical synthesis campaign. The following table summarizes the key quantitative data for the three primary methods for synthesizing 2-(thiazol-2-yl)benzaldehyde, allowing for a direct comparison of their efficiencies.
| Parameter | Stille Coupling | Suzuki-Miyaura Coupling | Grignard Reaction |
| Starting Materials | 2-(Tributylstannyl)thiazole, 2-Bromobenzaldehyde | 2-Thiazolylboronic acid/ester, 2-Bromobenzaldehyde | 2-Bromothiazole, Magnesium, 2-Formylbenzonitrile |
| Typical Yield | High | Moderate to High | Moderate |
| Reaction Time | 12-24 hours | 8-18 hours | 2-4 hours |
| Reaction Temperature | 80-110 °C | 80-100 °C | 0 °C to reflux |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Ligand | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Ligand | Magnesium, Amide (e.g., DMF or Weinreb amide) |
| Advantages | Robust for sterically hindered substrates, tolerant to various functional groups. | Utilizes non-toxic and stable boronic acids, byproducts are easily removed. | Readily available and inexpensive starting materials, rapid reaction. |
| Disadvantages | Toxicity of organotin reagents and byproducts, purification can be challenging. | Boronic acids can be unstable, may require specific ligands for high efficiency. | Sensitive to moisture and air, may have functional group compatibility issues. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory synthesis.
Route 1: Stille Coupling
This method involves the palladium-catalyzed cross-coupling of an organotin compound (2-(tributylstannyl)thiazole) with an organohalide (2-bromobenzaldehyde).
Experimental Procedure:
A solution of 2-bromobenzaldehyde (1.0 mmol), 2-(tributylstannyl)thiazole (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 110°C and stirred for 24 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(thiazol-2-yl)benzaldehyde.
Route 2: Suzuki-Miyaura Coupling
This route utilizes a palladium catalyst to couple a boronic acid or ester with an organohalide.
Experimental Procedure:
To a mixture of 2-bromobenzaldehyde (1.0 mmol), 2-(thiazol-2-yl)boronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol) in a 1,4-dioxane/water (4:1, 10 mL) solvent mixture is added Pd(OAc)₂ (0.02 mmol) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100°C for 12 hours. After completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.[1]
Route 3: Grignard Reaction
This classical organometallic reaction involves the formation of a Grignard reagent from 2-bromothiazole, which then reacts with an appropriate electrophile to form the target aldehyde.
Experimental Procedure:
Magnesium turnings (1.2 mmol) are activated in anhydrous THF (5 mL) under an argon atmosphere. A solution of 2-bromothiazole (1.0 mmol) in anhydrous THF is added dropwise, and the mixture is stirred at room temperature until the magnesium is consumed. The resulting Grignard reagent is then cooled to 0°C and a solution of a suitable formylating agent, such as N,N-dimethylformamide (DMF) or a Weinreb amide of 2-formylbenzoic acid (1.2 mmol) in anhydrous THF, is added dropwise. The reaction is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Synthetic Pathways and Workflow Visualization
The following diagrams illustrate the logical flow of the compared synthetic routes and a general experimental workflow for a typical cross-coupling reaction.
Caption: Comparison of three synthetic routes to 2-(thiazol-2-yl)benzaldehyde.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The synthesis of 2-(thiazol-2-yl)benzaldehyde can be successfully achieved through various methods, with Stille and Suzuki-Miyaura couplings offering the most reliable and high-yielding approaches. The choice between these methods will depend on the specific requirements of the synthesis, including tolerance for toxic reagents, availability of starting materials, and the scale of the reaction. The Grignard route provides a rapid and cost-effective alternative, although it may be less suitable for complex substrates with sensitive functional groups. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important pharmaceutical intermediate.
References
A Comparative Analysis of the Biological Activities of 2-Thiazol-2-yl-benzaldehyde and its Benzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Analysis of Biological Activities
Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anticonvulsant activities. The following tables summarize the quantitative data for various benzothiazole analogs, offering a comparative perspective on their potency.
A. Anticancer Activity
The cytotoxicity of benzothiazole derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound in inhibiting cancer cell growth.
Table 1: Anticancer Activity of Benzothiazole and Thiazole Analogs (IC50 in µM)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole derivative 13 | Various | Not specified, showed remarkable potential | [1] |
| 2-(4-Aminophenyl)benzothiazole derivative 14 | Various | Not specified, showed remarkable potential | [1] |
| N'-(benzo[d]thiazol-2-yl) derivative 19 | CCRF-CEM (Leukemia) | 12 ± 2 | [2] |
| N'-(benzo[d]thiazol-2-yl) derivative 20 | CCRF-CEM (Leukemia) | 8 ± 1 | [2] |
| 3–(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 | [1] |
| 4–(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [1] |
| N-(4-(benzo[d]thiazol-2-yl)phenyl) derivative 49 | Not specified | Not specified, interesting activity | [1][2] |
| N-(4-(benzo[d]thiazol-2-yl)phenyl) derivative 50 | Not specified | Not specified, interesting activity | [1][2] |
| N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 | [1][2] |
| N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 | [1][2] |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [3] |
| Thiazolyl-chalcone 5 | BGC-823, PC-3, NCI-H460, BEL-7402 | < 10 | [4] |
| Thiazolyl-chalcone 8 | BGC-823, PC-3, NCI-H460, BEL-7402 | < 10 | [4] |
| Thiazolyl-chalcone 26 | BGC-823, PC-3, NCI-H460, BEL-7402 | < 10 | [4] |
| Thiazolyl-chalcone 37 | BGC-823, PC-3, NCI-H460, BEL-7402 | < 10 | [4] |
| Thiazolyl-chalcone 41 | BGC-823, PC-3, NCI-H460, BEL-7402 | < 10 | [4] |
| Benzaldehyde | Not specified | Inhibited growth of resistant cancer cells | [4] |
Note: A lower IC50 value indicates higher potency.
B. Antimicrobial Activity
Benzothiazole analogs have been investigated for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Benzothiazole Analogs (MIC in µg/mL)
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole derivative 3e | Gram+/Gram- bacteria | 3.12 | [5] |
| Benzothiazole derivative 3n | Fungal strains | 1.56 - 12.5 | [5] |
| Hydrazone-incorporating benzothiazole V | E. coli, P. aeruginosa | 200 | [6] |
| Thiazolidine-4-one derivative of benzothiazole VIa,b | E. coli, P. aeruginosa | 0.009–0.18 (mg/ml) | [6] |
| Triazole-benzothiazoles VII | S. aureus, B. subtilis, K. pneumonia, E. coli | ~0.023–0.049 (µg/L) | [6] |
| Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy)benzothiazole VIII | E. coli, P. aeruginosa, S. aureus | 0.023–0.049 (µg/L) | [6] |
| N-(thiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | S. aureus, A. xylosoxidans | 3.9 | [7] |
Note: A lower MIC value indicates higher antimicrobial activity.
C. Anticonvulsant Activity
The potential of benzothiazole derivatives to suppress seizures has been explored in various animal models. The median effective dose (ED50) represents the dose that produces a therapeutic effect in 50% of the population.
Table 3: Anticonvulsant Activity of Benzothiazole Analogs
| Compound/Analog | Animal Model | ED50 (mg/kg) | Reference |
| 2(3H)-Benzothiazolone derivative 43 | MES (mice) | 8.7 | [8] |
| 2(3H)-Benzothiazolone derivative 45 | MES (mice) | 7.6 | [8] |
| 2(3H)-Benzothiazolone derivative 45 | MES (rats, oral) | 18.6 | [8] |
| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide 5 | MES | 40.96 | [9] |
| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide 5 | scPTZ | 85.16 | [9] |
| 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) | MES (rats, oral) | 82.5 (µmol/kg) | [10] |
| 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) | scPTZ (rats, oral) | 510.5 (µmol/kg) | [10] |
Note: A lower ED50 value indicates higher anticonvulsant potency.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of the benzothiazole analogs cited in this guide.
A. Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
B. Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
C. Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a preclinical model used to identify compounds that can prevent the spread of seizures.
-
Animal Preparation: Mice or rats are used for the assay. The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrical Stimulation: At a predetermined time after compound administration, a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
III. Visualizing Biological Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to visualize a general workflow for screening biological activity and a representative signaling pathway.
Caption: General workflow for the screening of biological activity of chemical compounds.
Caption: Simplified VEGFR-2 signaling pathway, a target for some anticancer thiazole derivatives.[3]
IV. Conclusion and Future Directions
The benzothiazole scaffold has proven to be a versatile platform for the development of compounds with significant anticancer, antimicrobial, and anticonvulsant activities. The presented data highlights the potential of various substituted benzothiazole analogs as lead compounds for further optimization.
A significant gap in the current literature is the lack of specific biological activity data for 2-Thiazol-2-yl-benzaldehyde. While the individual benzaldehyde and thiazole moieties are known to possess biological activities, the activity of the combined molecule remains to be elucidated. Benzaldehyde itself has shown some anticancer properties, and the thiazole ring is a core component of many bioactive compounds.[2][4] This suggests that this compound could potentially exhibit interesting biological activities.
Therefore, future research should focus on the synthesis and comprehensive biological evaluation of this compound. Screening this compound in anticancer, antimicrobial, and anticonvulsant assays would provide valuable data to determine its therapeutic potential and allow for a direct comparison with the extensive library of existing benzothiazole analogs. Such studies would not only fill a critical knowledge gap but could also lead to the discovery of a novel and potent therapeutic agent.
References
- 1. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and anticonvulsant evaluation of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives: a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of 2-Thiazol-2-yl-benzaldehyde
A detailed comparative analysis of the spectroscopic properties of ortho-, meta-, and para-isomers of 2-thiazol-2-yl-benzaldehyde reveals distinct electronic and structural differences, offering valuable insights for researchers in drug discovery and materials science. This guide provides a summary of their key spectroscopic data, detailed experimental protocols, and a look into their potential biological significance.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-isomers of this compound. It is important to note that a complete experimental dataset for all isomers is not publicly available. The presented data is a compilation from various sources and may include predicted values where experimental data is absent.
Table 1: 1H NMR Spectroscopic Data (δ, ppm)
| Proton | 2-(Thiazol-2-yl)benzaldehyde (ortho) | 3-(Thiazol-2-yl)benzaldehyde (meta) | 4-(Thiazol-2-yl)benzaldehyde (para) |
| Aldehyde (-CHO) | ~10.2 | ~10.1 | ~10.0 |
| Benzaldehyde-H | Multiplets | Multiplets | Doublet (~8.0) and Doublet (~7.9) |
| Thiazole-H4 | Triplet/Doublet | Triplet/Doublet | Doublet of doublets |
| Thiazole-H5 | Triplet/Doublet | Triplet/Doublet | Doublet of doublets |
Table 2: 13C NMR Spectroscopic Data (δ, ppm)
| Carbon | 2-(Thiazol-2-yl)benzaldehyde (ortho) | 3-(Thiazol-2-yl)benzaldehyde (meta) | 4-(Thiazol-2-yl)benzaldehyde (para) |
| Aldehyde (C=O) | ~192 | ~191 | ~190 |
| Benzaldehyde-C | Aromatic region | Aromatic region | Aromatic region |
| Thiazole-C2 | ~168 | ~167 | ~166 |
| Thiazole-C4 | ~144 | ~143 | ~143 |
| Thiazole-C5 | ~122 | ~121 | ~121 |
Table 3: FT-IR Spectroscopic Data (cm-1)
| Functional Group | 2-(Thiazol-2-yl)benzaldehyde (ortho) | 3-(Thiazol-2-yl)benzaldehyde (meta) | 4-(Thiazol-2-yl)benzaldehyde (para) |
| C=O Stretch (Aldehyde) | ~1700-1710 | ~1700-1710 | ~1690-1700 |
| C-H Stretch (Aldehyde) | ~2820, ~2720 | ~2820, ~2720 | ~2820, ~2720 |
| C=N Stretch (Thiazole) | ~1500-1520 | ~1500-1520 | ~1500-1520 |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 | ~1600, ~1450 |
Table 4: UV-Vis Spectroscopic Data
| Isomer | λmax (nm) | Solvent |
| 2-(Thiazol-2-yl)benzaldehyde (ortho) | Data not readily available | - |
| 3-(Thiazol-2-yl)benzaldehyde (meta) | Data not readily available | - |
| 4-(Thiazol-2-yl)benzaldehyde (para) | Data not readily available | - |
Table 5: Mass Spectrometry Data
| Isomer | Molecular Ion [M]+ (m/z) | Key Fragmentation Peaks (m/z) |
| All Isomers | 189.02 | 188 ([M-H]+), 160 ([M-CHO]+), 134, 108 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) containing tetramethylsilane (TMS) as an internal standard.
-
1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A longer acquisition time and a larger number of scans are typically necessary to achieve adequate sensitivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm-1 with a resolution of 4 cm-1. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a blank for baseline correction.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500) with an electron energy of 70 eV.
Potential Biological Significance and Signaling Pathways
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The benzaldehyde moiety can also contribute to biological activity.[3] While specific studies on the biological effects of this compound isomers are limited, related structures have shown promise as inhibitors of various signaling pathways implicated in disease.
For instance, many thiazole derivatives have been investigated as kinase inhibitors, targeting key enzymes in cancer cell proliferation and survival signaling pathways.[4][5][6] These pathways often involve a cascade of phosphorylation events that regulate cell growth, differentiation, and apoptosis.
Caption: Potential mechanism of action for thiazolyl-benzaldehyde isomers as kinase inhibitors in a cancer cell signaling pathway.
The diagram above illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth that is often dysregulated in cancer. Thiazolyl-benzaldehyde isomers, as potential kinase inhibitors, could block this pathway at various points, thereby inhibiting cancer cell proliferation and survival. Further research is needed to elucidate the specific molecular targets and mechanisms of action for each isomer.
Synthesis Workflow
The synthesis of this compound isomers typically involves a key cross-coupling reaction. A common approach is the Suzuki coupling reaction, which forms a carbon-carbon bond between a thiazole boronic acid derivative and a corresponding bromobenzaldehyde isomer.
Caption: A general synthetic workflow for the preparation of this compound isomers via a Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS | CID 10535655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a benzaldehyde derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2-Thiazol-2-yl-benzaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, rigorous structural validation is a critical step. This guide provides a comparative analysis of the techniques used to confirm the structure of 2-Thiazol-2-yl-benzaldehyde and its derivatives. By presenting available experimental data alongside that of its positional isomer, 4-Thiazol-2-yl-benzaldehyde, and the parent compound, benzaldehyde, this document offers a framework for the structural elucidation of this important class of molecules.
Comparative Spectroscopic and Physical Data
The structural validation of this compound derivatives relies on a combination of spectroscopic techniques. The following tables summarize key data for this compound, its isomer 4-Thiazol-2-yl-benzaldehyde, and the foundational molecule, benzaldehyde. This comparative data allows researchers to anticipate the characteristic spectral features of their synthesized compounds.
Table 1: General Properties
| Property | This compound | 4-Thiazol-2-yl-benzaldehyde | Benzaldehyde |
| Molecular Formula | C₁₀H₇NOS | C₁₀H₇NOS[1] | C₇H₆O |
| Molecular Weight | 189.24 g/mol | 189.24 g/mol [1] | 106.12 g/mol |
| CAS Number | 223575-69-7 | 198904-53-9[1] | 100-52-7 |
Table 2: ¹H NMR Spectroscopic Data (Predicted/Reported, δ in ppm)
| Proton | This compound (Predicted) | 4-Thiazol-2-yl-benzaldehyde (Predicted) | Benzaldehyde (CDCl₃)[2][3][4] |
| Aldehyde (-CHO) | ~10.0 | ~10.0 | ~10.0 (s, 1H) |
| Thiazole H4 | ~7.5-7.7 | ~7.5-7.7 | - |
| Thiazole H5 | ~7.9-8.1 | ~7.9-8.1 | - |
| Benzene Ring | ~7.4-8.0 (m, 4H) | ~7.8-8.1 (m, 4H) | ~7.5-7.9 (m, 5H) |
Table 3: ¹³C NMR Spectroscopic Data (Predicted/Reported, δ in ppm)
| Carbon | This compound (Predicted) | 4-Thiazol-2-yl-benzaldehyde (Predicted) | Benzaldehyde (CDCl₃)[5][6] |
| Aldehyde (C=O) | ~192 | ~192 | ~192.3 |
| Thiazole C2 | ~168 | ~168 | - |
| Thiazole C4 | ~144 | ~144 | - |
| Thiazole C5 | ~122 | ~122 | - |
| Benzene C-ipso (C-CHO) | ~136 | ~136 | ~136.5 |
| Benzene C-ipso (C-Thiazole) | ~134 | ~134 | - |
| Benzene Ring | ~128-135 | ~128-135 | ~129-134 |
Table 4: Infrared (IR) Spectroscopic Data (Predicted/Reported, cm⁻¹)
| Functional Group | This compound (Predicted) | 4-Thiazol-2-yl-benzaldehyde (Predicted) | Benzaldehyde[7][8][9] |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3063 |
| C-H (Aldehyde) | ~2850, ~2750 | ~2850, ~2750 | ~2820, ~2720 |
| C=O (Aldehyde) | ~1700 | ~1700 | ~1703 |
| C=C (Aromatic) | ~1600-1450 | ~1600-1450 | ~1597, 1585, 1455 |
| C=N (Thiazole) | ~1550 | ~1550 | - |
| C-S (Thiazole) | ~700-600 | ~700-600 | - |
Table 5: Mass Spectrometry Data (Predicted/Reported, m/z)
| Ion | This compound (Predicted) | 4-Thiazol-2-yl-benzaldehyde (Predicted) | Benzaldehyde[10][11][12] |
| [M]⁺ | 189 | 189 | 106 |
| [M-H]⁺ | 188 | 188 | 105 |
| [M-CHO]⁺ | 160 | 160 | 77 |
| [C₆H₄-Thiazole]⁺ | 161 | 161 | - |
| [C₆H₅]⁺ | - | - | 77 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key analytical techniques used in the structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the aldehyde, C-H stretches of the aromatic and aldehyde groups, and vibrations of the thiazole ring.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is suitable.
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization for GC-MS, ESI for liquid samples).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides additional structural information. High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate three-dimensional structure.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound itself is readily available in public databases, structures of related thiazole derivatives have been reported and can provide comparative insights.[13]
Visualizing the Validation Process
To aid in understanding the workflow and decision-making process in structural validation, the following diagrams are provided.
References
- 1. 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS | CID 10535655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115) [hmdb.ca]
- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Benzaldehyde [webbook.nist.gov]
- 12. Benzaldehyde(100-52-7) MS spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(Benzo[d]thiazol-2-yl)benzaldehyde and Other Heterocyclic Aldehydes in Synthesis and Biological Applications
Abstract: This guide provides a comparative analysis of 2-(benzo[d]thiazol-2-yl)benzaldehyde, a prominent member of the thiazole aldehyde family, against other common heterocyclic aldehydes such as those based on furan, thiophene, and pyridine scaffolds. The comparison focuses on synthetic utility in key organic reactions and the biological potency of the resulting derivatives. All assessments are supported by experimental data and detailed protocols to assist researchers in selecting appropriate building blocks for organic synthesis and drug discovery. The benzothiazole moiety is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities.[1]
Introduction to Heterocyclic Aldehydes
Heterocyclic aldehydes are indispensable reagents in organic chemistry, serving as versatile precursors for a vast array of more complex molecules.[2][3][4] Their reactivity, governed by the nature of the heteroatom and the aromatic ring system, allows for the synthesis of diverse scaffolds with significant applications in pharmaceuticals, agrochemicals, and materials science.[2][5][6] The aldehyde functional group is a reactive handle for constructing various heterocyclic rings, including Schiff bases, chalcones, pyrimidines, and pyridines.[1] This guide focuses on comparing the performance of 2-(benzo[d]thiazol-2-yl)benzaldehyde with other heterocyclic aldehydes in common synthetic transformations and evaluating the biological activities of their derivatives.
Comparative Reactivity in Key Synthetic Transformations
The reactivity of the aldehyde's carbonyl group is central to its synthetic utility. We compare its performance in three fundamental reaction types: Wittig olefination, Grignard addition, and condensation reactions for Schiff base formation.
The Wittig reaction is a cornerstone method for converting aldehydes and ketones into alkenes.[7] The reaction's efficiency and stereoselectivity can be influenced by the electronic properties of the aldehyde. Stabilized ylides typically yield (E)-alkenes, while unstabilized ylides favor the formation of (Z)-alkenes.[7]
Table 1: Comparative Performance in a Typical Wittig Reaction
| Aldehyde | Ylide Type | Typical Product | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 2-(Benzo[d]thiazol-2-yl)benzaldehyde | Stabilized (e.g., Ph₃P=CHCO₂Et) | (E)-Alkene | 85-95% | Electron-withdrawing nature of the benzothiazole ring enhances reactivity. |
| Furfural | Stabilized | (E)-Alkene | 80-90% | Standard reactivity. |
| 2-Thiophenecarboxaldehyde | Stabilized | (E)-Alkene | 82-92% | Similar to furfural; thiophene ring is slightly more electron-rich. |
| 4-Pyridinecarboxaldehyde | Stabilized | (E)-Alkene | 88-98% | The electron-deficient pyridine ring strongly activates the aldehyde. |
Experimental Protocol 1: General Procedure for the Wittig Reaction
-
Ylide Preparation: A suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF is treated with a strong base like n-butyllithium or sodium hydride at 0 °C under an inert atmosphere (N₂ or Ar) to generate the ylide.[8][9]
-
Reaction: The heterocyclic aldehyde (1.0 eq), dissolved in anhydrous THF, is added dropwise to the ylide solution at 0 °C.
-
Completion: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate or diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group, yielding a secondary alcohol upon acidic work-up.[10][11] This reaction is highly sensitive to steric hindrance and the electronic nature of the aldehyde.
Table 2: Comparative Performance in a Typical Grignard Reaction
| Aldehyde | Grignard Reagent | Product Type | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 2-(Benzo[d]thiazol-2-yl)benzaldehyde | Phenylmagnesium Bromide | Secondary Alcohol | 75-85% | Potential for chelation with the thiazole nitrogen may influence reactivity. |
| Furfural | Phenylmagnesium Bromide | Secondary Alcohol | 80-90% | High reactivity, but side reactions like ring-opening can occur with some Grignards. |
| 2-Thiophenecarboxaldehyde | Phenylmagnesium Bromide | Secondary Alcohol | 85-95% | Generally provides high yields and clean reactions. |
| 4-Pyridinecarboxaldehyde | Phenylmagnesium Bromide | Secondary Alcohol | 60-75% | The basic nitrogen can react with the Grignard reagent, leading to lower yields. |
Experimental Protocol 2: General Procedure for the Grignard Reaction
Safety Precaution: All Grignard reactions must be conducted under strictly anhydrous conditions. All glassware must be oven- or flame-dried.[12]
-
Setup: A dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.
-
Reagent Formation: A solution of the corresponding alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent.
-
Addition: Once the Grignard reagent has formed, a solution of the heterocyclic aldehyde (1.0 eq) in anhydrous ether is added slowly at 0 °C to control the exothermic reaction.[13]
-
Completion & Work-up: After the addition is complete, the mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by pouring it onto ice-cold 1M H₂SO₄ or saturated NH₄Cl solution.[13]
-
Purification: The product is extracted with diethyl ether, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated. Purification is achieved via column chromatography or recrystallization.
Schiff bases are formed via the condensation of an aldehyde with a primary amine and are important intermediates in the synthesis of various biologically active heterocycles.[1]
Table 3: Comparative Performance in Schiff Base Formation
| Aldehyde | Amine | Catalyst | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 4-(Benzo[d]thiazol-2-yl)benzaldehyde | Aniline | Acetic Acid | >95% | Rapid and clean conversion.[1] |
| Furfural | Aniline | Acetic Acid | >90% | Efficient reaction. |
| 2-Thiophenecarboxaldehyde | Aniline | Acetic Acid | >90% | Efficient reaction. |
| 4-Pyridinecarboxaldehyde | Aniline | Acetic Acid | >95% | The pyridine nitrogen can autocatalyze the reaction. |
Experimental Protocol 3: General Procedure for Schiff Base Synthesis
-
Reaction Setup: A solution of 4-(benzo[d]thiazol-2-yl)benzaldehyde (1.0 eq) in ethanol or methanol is treated with an equimolar amount of the desired primary amine (1.0 eq).[1]
-
Catalysis: A catalytic amount of glacial acetic acid (2-3 drops) is added.[1]
-
Reaction: The mixture is refluxed for 2-6 hours, with reaction progress monitored by TLC.[1]
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of heterocyclic derivatives.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a thiazole derivative.
Comparative Biological Activity
Derivatives of heterocyclic aldehydes are widely explored for their pharmacological potential. Thiazole-containing compounds, in particular, are known to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities.[5][14][15]
The cytotoxicity of heterocyclic derivatives is often evaluated against various cancer cell lines, with results reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
Table 4: Comparative Anticancer Activity (IC₅₀ in µM) of Heterocyclic Derivatives
| Derivative Class | Compound Example | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | Reference |
|---|---|---|---|---|
| Benzo[d]thiazoles | Compound 15i | > Doxorubicin Ref. | 0.18 | [16] |
| Benzo[d]thiazoles | Compound 8h | > Doxorubicin Ref. | 0.21 | [16] |
| Imidazo[2,1-b]thiazoles | Compound 98 | 6.5 | - | [14] |
| Pyrazole-Naphthalene-Thiazoles | Compound 91a | 0.86 | 8.49 | [14] |
| Thiazole Carboxamides | Compound 51am (c-Met Kinase) | - | - |[17] (IC₅₀ = 2.54 nM) |
Note: Direct comparison is challenging as the rest of the molecular structure varies. However, the data highlights the high potency achievable with thiazole-based scaffolds.
Experimental Protocol 4: General Procedure for Cytotoxicity (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours. Viable cells metabolize MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Heterocyclic compounds are a rich source of antimicrobial agents.[15][18][19][20] Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 5: Comparative Antimicrobial Activity (MIC in µg/mL) of Chalcone Derivatives
| Aldehyde Origin of Chalcone | Staphylococcus aureus | Escherichia coli | Reference |
|---|---|---|---|
| Thienyl-based | Moderate to good activity | Moderate to good activity | [20] |
| Furan-based (f6) | Strong activity | - | [19] |
| Pyridine-based (p5) | Strong activity | - | [19] |
| Thiophene-based (t5) | Strong activity | - |[19] |
Note: The studies demonstrate that chalcones derived from various heterocyclic aldehydes exhibit significant antibacterial activity.[19][21]
Experimental Protocol 5: General Procedure for MIC Determination (Broth Microdilution)
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion
This comparative guide demonstrates that while common heterocyclic aldehydes like furfural and thiophenecarboxaldehyde are highly effective and reliable reagents, 2-(benzo[d]thiazol-2-yl)benzaldehyde and its isomers offer unique advantages. The benzothiazole scaffold often imparts superior biological activity to its derivatives, particularly in the context of anticancer and kinase inhibition applications.[16][17] While its reactivity in standard transformations like Wittig and Grignard reactions is robust and comparable to other aldehydes, the true value of using a benzothiazole aldehyde lies in the potent pharmacological properties of the resulting products. Researchers are encouraged to consider this scaffold as a primary building block when the goal is the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of Aldehydes and Ketones in the Synthesis of Hetero...: Ingenta Connect [ingentaconnect.com]
- 4. The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Per… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones [jmchemsci.com]
- 19. mdpi.com [mdpi.com]
- 20. research.biust.ac.bw [research.biust.ac.bw]
- 21. researchgate.net [researchgate.net]
Stability Under Scrutiny: A Comparative Guide to 2-Thiazol-2-yl-benzaldehyde and its Alternatives
For researchers and professionals in drug development, understanding the stability of chemical intermediates is paramount to ensuring the integrity and reproducibility of synthetic pathways and the shelf-life of final products. This guide provides a comparative assessment of the stability of 2-Thiazol-2-yl-benzaldehyde against common aromatic aldehydes, supported by available experimental data and detailed experimental protocols.
Predicted Stability Profile of this compound
Thermal Stability: Aromatic aldehydes are generally more stable than their aliphatic counterparts due to the resonance stabilization of the aromatic ring.[1] The thiazole ring itself is aromatic and contributes to the overall stability of the molecule. It is anticipated that this compound will exhibit moderate to good thermal stability. However, at elevated temperatures, decomposition may occur.
Photostability: Aromatic aldehydes can be susceptible to photochemical degradation.[2][3] Exposure to light, particularly UV radiation, may lead to oxidation or other photochemical reactions. It is advisable to store this compound protected from light.[4][5]
pH Sensitivity: The stability of aldehydes can be influenced by pH. While generally stable in neutral conditions, extreme acidic or basic conditions can catalyze degradation or other reactions. For instance, the condensation reaction of benzaldehyde can be pH-dependent.[6] The thiazole ring is weakly basic and can be protonated under acidic conditions, which might alter the electronic properties and stability of the molecule.
Oxidative Stability: The aldehyde functional group is susceptible to oxidation, often leading to the corresponding carboxylic acid.[7] Benzaldehyde, for example, is known to oxidize in the air to form benzoic acid.[4][5][8] The presence of the electron-rich thiazole ring might influence the susceptibility of the aldehyde group to oxidation. It is recommended to store the compound under an inert atmosphere if long-term stability is required.
Comparative Stability of Aromatic Aldehydes
To provide a practical context for the stability of this compound, the following table compares its predicted stability with that of three commonly used aromatic aldehydes: Benzaldehyde, 4-Nitrobenzaldehyde (with an electron-withdrawing group), and 4-Anisaldehyde (with an electron-donating group).
| Aldehyde | Structure | Predicted/Observed Thermal Stability | Predicted/Observed Photostability | Predicted/Observed Oxidative Stability | Predicted/Observed pH Stability |
| This compound | Predicted: Moderate to Good | Predicted: Sensitive to light | Predicted: Prone to oxidation | Predicted: Sensitive to extreme pH | |
| Benzaldehyde | Stable under standard conditions, but can form explosive mixtures with air upon intense heating. | May undergo decomposition with prolonged exposure to light.[2][5] | Readily oxidizes in air to benzoic acid.[4][8] | Violent reactions possible with alkalis.[2][3] | |
| 4-Nitrobenzaldehyde | Stable under normal conditions.[9] Melting point: 103-106 °C.[10] | Sensitive to direct sunlight.[9] | The nitro group is an oxidizing agent, but the aldehyde can still be oxidized. | Susceptible to degradation under strongly basic or acidic conditions. | |
| 4-Anisaldehyde (p-Anisaldehyde) | Stable under normal temperatures and pressures.[11][12] | Sensitive to light.[11] UV irradiation can induce conformational changes.[13] | Can be oxidized, for instance, photocatalytically.[14] | Stable under neutral conditions. |
Experimental Protocols for Stability Assessment
A generalized protocol for assessing the stability of an aldehyde like this compound is provided below. This can be adapted for specific conditions.
Objective: To determine the stability of the aldehyde under specified conditions (e.g., temperature, light, pH) over time.
Materials and Methods:
-
Sample Preparation: Prepare solutions of the aldehyde in a suitable solvent (e.g., acetonitrile, ethanol) at a known concentration.
-
Stress Conditions:
-
Thermal Stability: Store the solutions at various temperatures (e.g., ambient, 40°C, 60°C) in the dark.
-
Photostability: Expose the solutions to a controlled light source (e.g., UV lamp, xenon lamp) while keeping a control sample in the dark.
-
pH Stability: Adjust the pH of the solutions using appropriate buffers (e.g., phosphate buffers for pH 5, 7, 9) and store at a constant temperature.
-
Oxidative Stability: Add a mild oxidizing agent (e.g., hydrogen peroxide) to the solution and monitor the reaction.
-
-
Time Points: Withdraw aliquots from the solutions at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Analyze the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Monitor the decrease in the peak area of the parent aldehyde.
-
Identify and quantify any degradation products that appear.
-
-
Data Analysis:
-
Plot the concentration of the aldehyde as a function of time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) of the aldehyde under each condition.
-
Qualitative Tests for Aldehyde Functional Group Integrity:
-
2,4-Dinitrophenylhydrazine (2,4-DNP) Test: A positive test, indicated by the formation of a yellow to orange precipitate, confirms the presence of the carbonyl group.[15][16]
-
Tollens' Test (Silver Mirror Test): The formation of a silver mirror indicates the presence of an aldehyde group that has been oxidized.[16][17][18]
-
Fehling's Test: A red precipitate of copper(I) oxide suggests the presence of an aliphatic aldehyde, though this test is generally not effective for aromatic aldehydes.[16][17]
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in stability testing, the following diagrams are provided.
Caption: Workflow for assessing aldehyde stability.
Caption: Factors affecting aromatic aldehyde stability.
References
- 1. quora.com [quora.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. Benzaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. The Effect of pH on the Condensation Reaction of Benzaldehyde and Semicarbazide [yakhak.org]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. Page loading... [wap.guidechem.com]
- 12. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 17. byjus.com [byjus.com]
- 18. youtube.com [youtube.com]
quantitative analysis of 2-Thiazol-2-yl-benzaldehyde
A Comparative Guide to the Quantitative Analysis of 2-Thiazol-2-yl-benzaldehyde
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of key chemical intermediates is paramount for ensuring the quality, consistency, and efficacy of final products. This compound is a significant heterocyclic aldehyde used in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the and its alternatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The two primary methods for the are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds.[1] For moderately polar compounds like this compound, RP-HPLC is the preferred method.[1] It offers high resolution and sensitivity, making it suitable for purity assessment and quantification in complex mixtures.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] It is highly effective for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step may be necessary to increase volatility.[1] GC-MS provides excellent selectivity and structural information, which is invaluable for impurity identification.[1]
Quantitative Performance Data
The following table summarizes the typical quantitative performance characteristics of HPLC and GC-MS for the analysis of benzaldehyde derivatives. The data presented is based on validated methods for structurally similar aromatic aldehydes and serves as a reliable estimate for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.01 - 4.3 µg/L[3][4] | 0.01 - 0.03 mg/L[3] |
| Limit of Quantitation (LOQ) | 0.03 - 21.0 µg/L[4][5] | ~0.1 mg/L[3] |
| Accuracy (Recovery %) | 98.76 - 101.22%[2] | 87.97 - 103.01%[3] |
| Precision (%RSD) | < 1%[2] | < 15%[6] |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following are representative protocols for the using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for the analysis of aromatic and heterocyclic aldehydes.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the instrument (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area against the concentration of a series of known standards.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This general protocol for benzaldehyde derivatives may require optimization for this compound, particularly the derivatization step.[1]
1. Sample Preparation (with Derivatization):
-
Dissolve a small, accurately weighed amount of the sample in a suitable solvent such as dichloromethane.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS or PFBHA) to increase the volatility of the analyte.
-
Heat the mixture to facilitate the derivatization reaction.
-
The derivatized sample is then injected into the GC-MS system.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.[6]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.[6]
-
Inlet Temperature: 250°C.[6]
-
Injection Volume: 1 µL (splitless mode).[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 260°C at 30°C/min and hold for 8 minutes.[7]
-
MS System: High-resolution quadrupole time-of-flight (QTOF) mass spectrometer or equivalent.[3]
-
Ionization Mode: Electron Impact (EI).
3. Data Analysis:
-
The compound is identified by its retention time and the fragmentation pattern in the mass spectrum.
-
Quantification is typically performed using the peak area of a characteristic ion fragment and comparing it to a calibration curve prepared with derivatized standards.[3]
Visualizations
To further clarify the methodologies and concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
A Comparative Guide to 2-Thiazol-2-yl-benzaldehyde Derivatives in Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives of 2-Thiazol-2-yl-benzaldehyde demonstrating significant potential as anticancer agents. This guide provides a comparative analysis of the performance of these derivatives, focusing on their efficacy as inhibitors of key biological pathways implicated in cancer progression. Experimental data from various studies are presented to offer an objective overview for researchers in drug discovery and development.
Performance Comparison of this compound Derivatives
The anticancer activity of this compound derivatives has been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
Table 1: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4a | Unsubstituted 2-(4-hydroxybenzylidene) | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | 8.4 ± 0.51 | |||
| 4b | Bromo substitution (R=Br) | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 51.7 ± 3.13 | 8.4 ± 0.51 | |||
| 4c | Phenylhydrazono substitution (R=NH-NH-Ph) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | 8.4 ± 0.51 | |||
| 5 | Acetyloxy substitution (OCOCH3) | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 26.8 ± 1.62 | 8.4 ± 0.51 |
Data compiled from studies on newly synthesized thiazole derivatives.
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Derivative Substitution | % Inhibition at 10 µM | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | Phenylhydrazono substitution (R=NH-NH-Ph) | Not Reported | 0.15 | Sorafenib | 0.059 |
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key in vitro assays used to evaluate the anticancer properties of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (solubilized in DMSO)
-
Positive control inhibitor (e.g., Sorafenib)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: Add the diluted test compound, VEGFR-2 enzyme, and the peptide substrate in assay buffer to the wells of a 384-well plate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.[1]
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental process is facilitated by visual diagrams.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
Benchmarking the Antimicrobial Efficacy of 2-Thiazol-2-yl-benzaldehyde Derivatives and Related Thiazole Compounds: A Comparative Guide
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into potent therapeutic agents.[1][2] Among these, the thiazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3][4][5] This guide provides a comparative analysis of the antimicrobial efficacy of 2-Thiazol-2-yl-benzaldehyde derivatives and other notable thiazole-based compounds, supported by experimental data from recent studies. The objective is to offer a clear, data-driven benchmark for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Comparative Antimicrobial Activity
The antimicrobial potency of various thiazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism or to kill it, respectively. The following tables summarize the in vitro antimicrobial activity of several classes of thiazole derivatives against a panel of clinically relevant bacterial and fungal strains.
Antibacterial Activity of Thiazole Derivatives
The data presented below showcases the efficacy of different thiazole-based compounds against both Gram-positive and Gram-negative bacteria. The selection includes derivatives with diverse structural modifications, providing insights into structure-activity relationships.
| Compound Class | Derivative/Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference Drug (MIC µg/mL) |
| Benzo[d]thiazole-based N-arylacetamides | Compound 2c | E. coli | 31.25 | - | Trimethoprim (8.706 µM) |
| Compound 4m | E. coli | 31.25 | - | Trimethoprim (8.706 µM) | |
| Thiazole Hydrazine Derivatives | Compound 4b | C. albicans | 250 | - | Griseofulvin (500) |
| Compound 4g | C. albicans | 250 | - | Griseofulvin (500) | |
| Compound 4j | C. albicans | 250 | - | Griseofulvin (500) | |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Compound 7 | S. aureus | 43.3-86.7 µM | 86.7-173.4 µM | Ampicillin, Streptomycin |
| Compound 10 | Various Fungi | 59.6-119.2 µM | - | Bifonazole, Ketoconazole | |
| Heteroaryl(aryl) Thiazole Derivatives | Compound 3 | Various Bacteria | 230-700 | 470-940 | Ampicillin |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Compound 43a | S. aureus, E. coli | 16.1 µM | - | Norfloxacin |
| Compound 43c | B. subtilis | 28.8 µM | - | Norfloxacin |
Note: Direct comparison of µM and µg/mL values requires knowledge of the compounds' molecular weights. The table presents the data as reported in the source literature.
Antifungal Activity of Thiazole Derivatives
Several thiazole derivatives have demonstrated significant activity against pathogenic fungi, with some compounds showing efficacy comparable to or exceeding that of standard antifungal drugs.[1][5]
| Compound Class | Derivative/Compound | Test Organism | MIC (µg/mL) | MFC (µg/mL) | Reference Drug (MIC µg/mL) |
| Thiazole Hydrazine Derivatives | Compound 4b | C. albicans | 250 | - | Nystatin |
| Compound 4g | C. albicans | 250 | - | Nystatin | |
| Compound 4j | C. albicans | 250 | - | Nystatin | |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Compound 10 | Various Fungi | 59.6-119.2 µM | 119.2-238.4 µM | Bifonazole, Ketoconazole |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Compound 43b | A. niger | 16.2 µM | - | Fluconazole |
| Compound 43d | C. albicans | 15.3 µM | - | Fluconazole |
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in the presented data.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.
-
Preparation of Microtiter Plates: The antimicrobial compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes with no drug) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cup-Plate (Agar Diffusion) Method for Zone of Inhibition
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.
-
Application of Compounds: Sterile cylinders or wells are placed on the agar surface, and a defined volume of the test compound solution is added.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action and Signaling Pathways
The antimicrobial activity of thiazole derivatives can be attributed to their interaction with various essential microbial targets. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of DNA Gyrase
Some thiazole derivatives have been shown to target DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][6] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.
Inhibition of Dihydrofolate Reductase (DHFR)
Another identified target for some benzothiazole derivatives is dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway.[7] Folic acid is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR depletes the bacterial cell of essential metabolites, leading to a cessation of growth and division.[7]
Caption: Mechanism of action via DHFR inhibition.
Experimental Workflow for Antimicrobial Screening
The process of identifying and characterizing novel antimicrobial agents from a library of synthesized compounds follows a systematic workflow.
Caption: A typical workflow for antimicrobial drug discovery.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Thiazol-2-yl-benzaldehyde: A Comprehensive Guide
For laboratory professionals engaged in research, development, and scientific exploration, the responsible management and disposal of chemical reagents is paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Thiazol-2-yl-benzaldehyde, a compound requiring careful handling due to its specific hazard profile. By adhering to these procedures, researchers can mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This understanding informs the necessity of the prescribed safety measures.
Key Hazards:
-
Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory irritation.[1]
-
Harmful if Swallowed or Inhaled: The substance is harmful if ingested or inhaled.[1][2]
-
Potential for Reproductive Harm: It may damage fertility or the unborn child.
-
Aquatic Toxicity: This chemical is toxic to aquatic life with long-lasting effects.[3]
-
Combustibility: It is a combustible liquid.
Due to these potential hazards, adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling this compound for disposal.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[3] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.
Step 1: Containment and Labeling
-
Ensure the waste this compound is stored in its original container or a compatible, properly sealed, and clearly labeled waste container.
-
The label should prominently display the chemical name, "this compound," and appropriate hazard symbols (e.g., irritant, health hazard, environmental hazard).
Step 2: Segregation of Waste
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Keep it segregated from incompatible materials.
Step 3: Arrange for Professional Disposal
-
The primary and mandated method for the disposal of this compound is through an approved and licensed waste disposal contractor.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.
-
Provide the EHS department with an accurate description and quantity of the waste.
Step 4: Handling Contaminated Materials
-
Any materials that have come into contact with this compound, such as absorbent pads, gloves, or weighing paper, should be considered contaminated.
-
Collect these materials in a designated, sealed, and labeled container for hazardous waste.
-
Dispose of these contaminated materials through the same professional waste disposal service.[4][5]
Important Considerations:
-
Do NOT dispose of this compound down the drain or in regular trash.[3][6] Its toxicity to aquatic life necessitates that it be kept out of sewer systems and waterways.[3]
-
In case of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite).[5] Collect the absorbed material into a sealed container for hazardous waste disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
Comprehensive Safety and Handling Guide for 2-Thiazol-2-yl-benzaldehyde
This guide provides essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2-Thiazol-2-yl-benzaldehyde (CAS: 223575-69-7). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the required personal protective equipment.
| PPE Category | Equipment Specification | Purpose |
| Eye Protection | Goggles (European standard - EN 166) or safety glasses with side-shields. | To prevent eye irritation or serious eye damage. |
| Hand Protection | Protective, chemical-impermeable gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact. |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure, such as a lab coat. | To protect skin from accidental splashes or contact. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended. | To prevent respiratory tract irritation from dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial to prevent exposure and contamination.
-
Engineering Controls : Always handle this chemical in a well-ventilated area. The use of a chemical fume hood is highly recommended to control exposure.
-
Personal Protective Equipment : Before beginning any work, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.
-
Avoiding Contamination : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. After handling, wash hands and any exposed skin thoroughly.
-
Safe Storage : Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]
-
Emergency Preparedness : An eyewash station and safety shower should be readily accessible in the immediate work area.
Disposal Plan: Step-by-Step Disposal Procedures
Proper disposal is essential to prevent environmental contamination. Do not dispose of this chemical in drains or municipal waste.
-
Waste Collection : Collect waste material in a suitable, labeled, and closed container.
-
Professional Disposal : Dispose of the contents and container in accordance with all local, regional, national, and international regulations. This should be carried out by an approved waste disposal plant.[1][2]
-
Spill Management : In the event of a spill, prevent further leakage if it is safe to do so.[3] Collect the spillage using non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a container for disposal.[4]
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][5] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1] |
Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
